Vinaxanthone
Description
This compound has been reported in Penicillium vinaceum and Penicillium glabrum with data available.
structure given in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
133293-89-7 |
|---|---|
Molecular Formula |
C28H16O14 |
Molecular Weight |
576.4 g/mol |
IUPAC Name |
5,7-diacetyl-6-(5-carboxy-6,7-dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxy-9-oxoxanthene-1-carboxylic acid |
InChI |
InChI=1S/C28H16O14/c1-7(29)9-3-10-22(33)19-15(5-13(32)25(36)21(19)28(39)40)42-26(10)16(8(2)30)17(9)11-6-41-14-4-12(31)24(35)20(27(37)38)18(14)23(11)34/h3-6,31-32,35-36H,1-2H3,(H,37,38)(H,39,40) |
InChI Key |
MEYYEMQDVMMNNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3C(=O)O)O)O)C(=O)C)C4=COC5=C(C4=O)C(=C(C(=C5)O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
411F SM-345431 vina-xanthone vinaxanthone |
Origin of Product |
United States |
Foundational & Exploratory
The Vinaxanthone Synthesis Pathway: A Deep Dive into the Fungal Production of a Promising Bioactive Compound
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on the biosynthesis of vinaxanthone, a potent bioactive compound produced by Penicillium species. This whitepaper details the current understanding of the this compound synthesis pathway, providing valuable insights for its potential therapeutic applications.
This compound, a xanthone derivative, has garnered significant interest in the scientific community for its diverse biological activities, including antimicrobial and neuroprotective properties. Understanding its natural production in fungi is crucial for harnessing its full potential through biotechnological approaches. This guide synthesizes the available scientific literature to present a comprehensive overview of the this compound synthesis pathway, from its genetic basis to the final chemical structure.
The Polyketide Origin of this compound
Fungal xanthones, including this compound, are synthesized through the polyketide pathway.[1][2] This intricate biosynthetic route involves the sequential condensation of small carboxylic acid units, primarily acetyl-CoA and malonyl-CoA, to construct a complex carbon skeleton. The core of this process is orchestrated by a large, multifunctional enzyme known as a polyketide synthase (PKS).
While the specific biosynthetic gene cluster (BGC) responsible for this compound production in Penicillium sp. has not yet been definitively identified and functionally characterized in the published literature, genomic analyses of various Penicillium species have revealed a vast and underexplored potential for secondary metabolite production, with numerous putative PKS genes identified.[3][4] It is highly probable that a specific PKS, along with a suite of tailoring enzymes, is dedicated to this compound biosynthesis.
The Proposed Biosynthetic Pathway
Based on the known biosynthesis of other fungal xanthones, a putative pathway for this compound can be proposed. The synthesis is initiated by a polyketide synthase that catalyzes the formation of a polyketide chain. This linear chain then undergoes a series of modifications, including cyclization and aromatization, to form the characteristic tricyclic xanthone core.
Subsequent tailoring reactions, mediated by enzymes such as oxidoreductases (e.g., P450 monooxygenases) and methyltransferases, are crucial for the final structure of this compound. These enzymes introduce hydroxyl and methyl groups at specific positions on the xanthone scaffold, which are critical for its biological activity.
Quantitative Data on this compound Production
Quantitative data on the production yields of this compound from Penicillium sp. fermentation are not extensively reported in the scientific literature. However, studies on the production of other secondary metabolites from Penicillium species provide a basis for understanding the potential for optimization. For instance, the production of penicillic acid by a Penicillium strain has been reported to reach concentrations of 1.57-1.77 g/L in the fermentation liquor.[5] Similarly, optimization of fermentation conditions for red pigment production by a Penicillium sp. has been shown to significantly enhance yield.[6] These examples highlight the potential for increasing this compound yields through systematic optimization of fermentation parameters.
| Metabolite | Producing Organism | Reported Yield | Reference |
| Penicillic Acid | Penicillium sp. | 1.57-1.77 g/L | [5] |
| Mycophenolic Acid | Penicillium brevicompactum | up to 6.7 g/L | [7] |
| Red Pigment | Penicillium sp. | Absorbance Units | [6] |
Experimental Protocols
Fermentation of Penicillium sp.
A general procedure for the submerged fermentation of Penicillium species involves the following steps:
-
Inoculum Preparation: A pure culture of the desired Penicillium strain is grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), for several days to allow for sporulation. Spores are then harvested to create a spore suspension.
-
Seed Culture: A seed culture is initiated by inoculating a liquid medium with the spore suspension. The seed culture is incubated with agitation to promote mycelial growth.
-
Production Fermentation: The production medium, which is optimized for secondary metabolite production, is inoculated with the seed culture. The fermentation is carried out in a bioreactor under controlled conditions of temperature, pH, aeration, and agitation for a specific duration.
Extraction and Purification of this compound
Following fermentation, the culture broth is processed to isolate and purify this compound. A common method for extracting fungal secondary metabolites involves solvent extraction.
-
Separation of Biomass: The fungal mycelium is separated from the culture broth by filtration or centrifugation.
-
Solvent Extraction: The culture filtrate (supernatant) is extracted with an organic solvent, such as ethyl acetate, which is effective in extracting a wide range of fungal metabolites.
-
Concentration: The organic solvent extract is then concentrated under reduced pressure to obtain a crude extract containing this compound.
-
Chromatographic Purification: The crude extract is subjected to various chromatographic techniques, such as column chromatography and High-Performance Liquid Chromatography (HPLC), to purify this compound to a high degree.
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method for the quantification of this compound. A validated HPLC method allows for the accurate determination of this compound concentration in fermentation broths and purified samples.
Future Outlook
The elucidation of the complete this compound biosynthetic gene cluster in Penicillium sp. is a key area for future research. This will enable a deeper understanding of the enzymatic machinery involved and open avenues for genetic engineering to enhance production yields. Furthermore, detailed optimization of fermentation and downstream processing protocols will be crucial for the cost-effective production of this promising bioactive compound for potential pharmaceutical applications. This technical guide serves as a foundational resource for researchers dedicated to advancing the science and application of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [Mining and identification of a biosynthetic gene cluster producing xanthocillin analogues from Penicillium chrysogenum MT-40, an endophytic fungus of Huperzia serrata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Global analysis of biosynthetic gene clusters reveals vast potential of secondary metabolite production in Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN109456899B - Penicillium and method for producing penicillic acid by fermenting penicillium - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Production of Mycophenolic Acid from Penicillium brevicompactum via Optimized Fermentation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Vinaxanthone as a Semaphorin 3A Inhibitor: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of the biological activity of vinaxanthone, a potent small molecule inhibitor of Semaphorin 3A (Sema3A). It details the compound's inhibitory profile, the underlying signaling pathways, key experimental methodologies for its evaluation, and its observed biological effects in various models.
Introduction
Semaphorin 3A (Sema3A) is a secreted protein that belongs to the semaphorin family, known primarily for its role as a repulsive axon guidance cue during nervous system development.[1][2] Upon binding to its receptor complex, consisting of Neuropilin-1 (NRP1) and Plexin-A, Sema3A triggers a signaling cascade that leads to the collapse of the neuronal growth cone, thereby inhibiting axonal extension.[3][4] Beyond development, Sema3A is implicated in pathological processes, including the inhibition of nerve regeneration after injury.[1]
This compound (also known as SM-345431) is a small molecule inhibitor isolated from the fungus Penicillium sp. that has been identified as a potent antagonist of Sema3A signaling.[5] By blocking the function of Sema3A, this compound has emerged as a valuable research tool and a potential therapeutic agent for promoting neuronal regeneration and functional recovery in various injury models.[1][6] This guide summarizes the key technical data and methodologies related to its activity.
Quantitative Inhibitory Profile of this compound
This compound's potency is most characterized by its half-maximal inhibitory concentration (IC50). The compound also exhibits inhibitory activity against other enzymes, such as Phospholipase C (PLC), at higher concentrations.
| Inhibitor | Target | IC50 Value | Cell/System Source |
| This compound | Semaphorin 3A | 0.1 - 0.2 µM | Embryonic Chick/Rat DRG Neurons |
| This compound | Phospholipase C (PLC) | 5.4 µM | Rat Brain |
| This compound | Phospholipase C (PLC) | 9.3 µM | Murine Colon 26 Adenocarcinoma |
| This compound | Phospholipase C (PLC) | 44 µM | Murine Fibroblasts (NIH3T3) |
| This compound | FabI | 0.9 mM | Not Specified |
Data compiled from multiple sources.[7][8][9]
Mechanism of Action and Signaling Pathway
Sema3A initiates its repulsive signaling by binding to the Neuropilin-1 (NRP1) co-receptor, which then forms a complex with a Plexin-A receptor. This complex transduces the signal intracellularly, leading to the activation of Rho family GTPases (such as RhoA) and the inactivation of others (like Rac1), ultimately resulting in cytoskeletal rearrangements and growth cone collapse.[10][11] this compound is reported to inhibit the connection between Sema3A and NRP1, thereby blocking the entire downstream signaling cascade.[6]
Caption: Sema3A signaling pathway leading to growth cone collapse and its inhibition by this compound.
Key Experimental Protocol: Growth Cone Collapse Assay
The growth cone collapse assay is the primary in vitro functional assay used to quantify the repulsive effect of Sema3A and the inhibitory activity of compounds like this compound.[12][13][14]
Objective: To determine if a soluble factor (Sema3A) induces the collapse of neuronal growth cones and if an inhibitor (this compound) can prevent this effect.
Detailed Methodology:
-
Cell Preparation:
-
Isolate Dorsal Root Ganglia (DRG) or Trigeminal Ganglia (TG) from embryonic mice (e.g., E15) or chicks.[2][6]
-
Dissociate the ganglia into a single-cell suspension using enzymatic digestion (e.g., trypsin) followed by mechanical trituration.
-
Plate the neurons on coverslips pre-coated with an adhesive substrate like poly-L-lysine and laminin to promote neurite outgrowth.[15]
-
Culture the neurons in a suitable growth medium, often supplemented with a neurotrophic factor like Nerve Growth Factor (NGF), for approximately 24 hours to allow for the development of well-defined neurites and growth cones.[2][6]
-
-
Inhibition and Treatment:
-
For inhibition studies, pre-incubate the neuronal cultures with this compound at various concentrations (e.g., around its IC50 of 0.1 µg/mL) for a defined period, typically 1 hour at 37°C.[2][6]
-
Add recombinant Sema3A protein to the cultures at a concentration known to induce a significant collapse response (e.g., 50 ng/mL).[16] Control groups should include untreated neurons, neurons treated with this compound alone, and neurons treated with Sema3A alone.
-
Incubate for a short period, typically 10-30 minutes, at 37°C.[15]
-
-
Fixation and Staining:
-
Fix the cells using a solution of paraformaldehyde (e.g., 2-4%) to preserve their morphology.
-
Permeabilize the cells and stain for F-actin using fluorescently-labeled phalloidin (e.g., Rhodamine-phalloidin) to visualize the structure of the growth cone. Nuclei can be counterstained with DAPI.
-
-
Quantification and Analysis:
-
Using a fluorescence microscope, visualize the growth cones.
-
A growth cone is defined as "collapsed" when it is devoid of lamellipodia and possesses two or fewer filopodia.[14]
-
For each experimental condition, count the number of collapsed and non-collapsed growth cones across multiple fields of view. A minimum of 100 growth cones per condition is typically evaluated.[6]
-
Calculate the percentage of collapsed growth cones. The inhibitory effect of this compound is determined by the reduction in the percentage of collapse in the Sema3A + this compound group compared to the Sema3A only group.
-
References
- 1. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The effects of semaphorin 3A in bone and cartilage metabolism: fundamental mechanism and clinical potential [frontiersin.org]
- 4. What are SEMA3A modulators and how do they work? [synapse.patsnap.com]
- 5. The Semaphorin 3A Inhibitor SM-345431 Accelerates Peripheral Nerve Regeneration and Sensitivity in a Murine Corneal Transplantation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nerve Growth Factor and Semaphorin 3A Signaling Pathways Interact in Regulating Sensory Neuronal Growth Cone Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Semaphorins during Axon Growth and Guidance - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Analysis of Semaphorin-Induced Growth Cone Collapse and Axon Growth Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Semaphorin-Induced Growth Cone Collapse and Axon Growth Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Semaphorin 3A Elicits Stage-Dependent Collapse, Turning, and Branching in Xenopus Retinal Growth Cones | Journal of Neuroscience [jneurosci.org]
- 16. researchgate.net [researchgate.net]
Vinaxanthone for Neuroregeneration in Spinal Cord Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal cord injury (SCI) presents a formidable challenge to modern medicine, often resulting in catastrophic and permanent loss of motor and sensory function. The primary mechanical injury triggers a cascade of secondary events, including inflammation, ischemia, and excitotoxicity, which create a microenvironment that is profoundly inhibitory to neural repair.[1][2] This inhibitory milieu is characterized by the formation of a glial scar and the presence of axon growth-inhibiting molecules, which collectively prevent meaningful neuroregeneration.[2][3]
Among the key molecular players hindering axonal regrowth is Semaphorin 3A (Sema3A), a potent chemorepellent for developing neurons and a formidable inhibitor of regeneration after nervous system trauma.[4][5] Vinaxanthone, a small molecule inhibitor of Sema3A, has emerged as a promising therapeutic agent. By antagonizing the function of Sema3A, this compound helps to overcome a critical barrier to axonal elongation, thereby fostering an environment more permissive for neural repair and functional recovery. This technical guide provides an in-depth overview of the core science behind this compound, summarizing key preclinical data, experimental protocols, and the underlying signaling pathways relevant to its application in SCI neuroregeneration research.
Mechanism of Action: Inhibition of Semaphorin 3A Signaling
The primary mechanism through which this compound promotes neuroregeneration is by blocking the inhibitory signaling of Semaphorin 3A (Sema3A). After SCI, Sema3A is upregulated and acts as a barrier to axonal extension.[6] It binds to its receptor complex, composed of Neuropilin-1 (NRP1) and PlexinA subunits, on the surface of neuronal growth cones.[7] This binding initiates an intracellular signaling cascade that leads to the collapse of the actin cytoskeleton within the growth cone, effectively halting axonal growth.[4][7]
This compound functions by interfering with the Sema3A-NRP1 interaction, thereby preventing the activation of the downstream repulsive signaling cascade.[4] This inhibition allows growth cones to remain motile and extend neurites, even in the presence of inhibitory Sema3A cues, promoting axonal regeneration across the lesion site.[4][6]
Core Signaling Pathways in Neuroregeneration
The promotion of neuroregeneration is a complex process governed by a delicate balance between inhibitory and growth-promoting signals. This compound's action on the Sema3A pathway is a critical part of a larger network of signaling events.
-
Sema3A/NRP1 Pathway (Inhibitory): As described, Sema3A binding to the NRP1/PlexinA receptor complex triggers intracellular cascades involving Rho family GTPases, which are key regulators of the actin cytoskeleton.[7] Activation of this pathway leads to growth cone collapse and inhibition of axonal regeneration.
-
NGF/TrkA Pathway (Promotional): Nerve Growth Factor (NGF) is a potent neurotrophin that promotes neuronal survival and neurite outgrowth.[8][9] It binds to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA), inducing receptor dimerization and autophosphorylation.[10][11] This activation initiates several downstream pro-growth pathways, including the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell survival, differentiation, and growth.[7][10]
-
CREB Signaling (Convergence Point): The cAMP response element-binding protein (CREB) is a nuclear transcription factor that acts as a convergence point for multiple signaling pathways, including the PI3K/Akt and Ras/MAPK cascades.[][13][14] Phosphorylation and activation of CREB lead to the transcription of genes essential for neuronal plasticity, axon growth, and survival, making it a critical downstream effector in neuroregeneration.[13][14]
This compound's primary role is to block the dominant inhibitory signal of Sema3A, thereby tipping the balance in favor of pro-regenerative pathways like those activated by NGF. However, studies have noted that at high concentrations, this compound can have off-target inhibitory effects on neurite growth induced by both Sema3A and NGF, suggesting potential interference with general neuritogenesis pathways.[5][15]
Preclinical Evidence: In Vitro Studies
In vitro models using cultured neurons are essential for elucidating the direct effects of compounds on neuronal behavior. Studies with this compound have primarily used embryonic dorsal root ganglia (DRG) neurons to demonstrate its efficacy in preventing Sema3A-induced growth cone collapse.
Key findings show that while Sema3A rapidly induces the collapse of axonal growth cones, pre-incubation with this compound effectively blocks this effect, allowing neuronal growth to continue.[4][15] Notably, a 50% increase in axon growth cone collapse induced by Sema3A was reduced to basal levels in the presence of 0.1 μg/mL this compound.[4][15] However, at concentrations significantly above its IC50 (e.g., 0.5 μg/mL or higher), this compound has been shown to inhibit neurite sprouting on its own, indicating potential off-target effects at higher doses.[15]
Quantitative Data from In Vitro Experiments
| Parameter | Condition | Result | Reference |
| Growth Cone Collapse | Embryonic DRG Neurons + Sema3A | ~50% increase in collapsed growth cones | [4][15] |
| Embryonic DRG Neurons + Sema3A + this compound (0.1 µg/mL) | Collapse reduced to basal levels | [4][15] | |
| Neurite Outgrowth | Adult TG Neurons + this compound (0.5 µg/mL or higher) | Inhibition of neurite sprouting | [15] |
| NGF-Induced Growth | Adult TG Neurons + NGF + this compound (IC50: 0.1 µg/mL) | No significant inhibition of neurite growth | [16] |
| Adult TG Neurons + NGF + this compound (1 µg/mL) | Significant inhibition of neurite growth | [16] |
Experimental Protocol: In Vitro Growth Cone Collapse Assay
-
Neuron Isolation and Culture:
-
Dissect dorsal root ganglia (DRG) from E15 mouse embryos.
-
Dissociate ganglia into single cells using trypsin and trituration.
-
Plate neurons on poly-L-lysine/laminin-coated glass coverslips in a neurobasal medium supplemented with B27 and NGF (e.g., 50 ng/mL) to induce neurite sprouts.
-
Culture for 24 hours to allow for neurite extension and the formation of well-developed growth cones.[4][15]
-
-
Treatment:
-
This compound Group: Pre-incubate a set of cultured neurons with this compound (e.g., at its IC50 of 0.1 µg/mL) for 1 hour.[4][15]
-
Add Sema3A (e.g., 0.5 nM) to the this compound pre-treated cultures and to a set of control cultures (without this compound).
-
Maintain separate control groups with no treatment and with this compound alone.
-
-
Analysis:
-
Fix the cells after a short incubation period (e.g., 30-60 minutes) with 4% paraformaldehyde.
-
Perform immunofluorescence staining for neuronal markers like βIII-tubulin and phalloidin to visualize microtubules and actin filaments, respectively.
-
Capture images using fluorescence microscopy.
-
Quantify the percentage of collapsed growth cones. A growth cone is considered collapsed if it lacks lamellipodia and its filopodia are thin and retracted.[4]
-
Preclinical Evidence: In Vivo Studies
The therapeutic potential of this compound has been evaluated in a rat model of chronic SCI, where it was used as part of a comprehensive combination therapy.[6] This approach is critical, as addressing the multifaceted pathology of chronic SCI likely requires more than a single intervention.[17]
In a key study, rats with chronic SCI (49 days post-injury) received a combination of neural stem/progenitor cell (NS/PC) transplantation, rehabilitation, and a Sema3A inhibitor (Sema3Ai), this compound. This compound was administered via a slow-releasing silicone sheet placed directly over the SCI epicenter.[6] This triple-combination therapy resulted in significantly enhanced axonal regeneration and locomotor function recovery compared to animals treated with only transplantation and rehabilitation.[6][17]
Quantitative Data from In Vivo Combination Therapy
| Group | Assessment (110 DPI) | Result | Reference |
| Transplantation + Rehabilitation (TR) | Locomotor Function (BBB Score) | Moderate improvement | [6] |
| Transplantation + Sema3Ai + Rehabilitation (TSR) | Locomotor Function (BBB Score) | Significant enhancement compared to TR group | [6] |
| TSR vs TR | Host-derived Neuronal Differentiation | Significantly improved in TSR group | [6][17] |
| TSR vs TR | Oligodendrocyte Differentiation | Significantly improved in TSR group | [6][17] |
| TSR vs TR | Axonal Regeneration | Promoted in TSR group | [6][17] |
DPI: Days Post-Injury; BBB: Basso, Beattie, Bresnahan locomotor rating scale.
Experimental Protocol: In Vivo Chronic SCI Model
-
SCI Induction:
-
Adult female Sprague-Dawley rats are anesthetized.
-
A laminectomy is performed at the thoracic level (e.g., T9-T10).
-
A contusion or compression injury is induced using a standardized device (e.g., Infinite Horizon Impactor) to ensure reproducibility.
-
The muscle and skin are sutured, and post-operative care, including manual bladder expression, is provided.
-
-
Chronic Phase Treatment (49 Days Post-Injury):
-
Animals are re-anesthetized, and the injury epicenter is re-exposed.
-
Cell Transplantation: NS/PCs (e.g., 5 × 10^5 cells in 2 µl) are injected rostrally and caudally to the injury epicenter using a stereotaxic microinjector.[6]
-
This compound Administration: A 2.5-mm-square silicone sheet impregnated with this compound for continuous release is placed over the SCI epicenter.[6] Control groups receive a placebo sheet.
-
The surgical site is closed.
-
-
Rehabilitation and Functional Assessment:
-
Post-surgery, all animals undergo a standardized rehabilitation protocol (e.g., treadmill training).
-
Locomotor recovery is assessed weekly using an open-field locomotor scale, such as the Basso, Beattie, Bresnahan (BBB) scale.[6]
-
-
Histological Analysis (e.g., 110 Days Post-Injury):
-
Animals are euthanized and perfused with 4% paraformaldehyde.
-
The spinal cord segment containing the injury is dissected and post-fixed.
-
The tissue is cryoprotected in sucrose solutions (10% then 30%).[6]
-
The spinal cord is sectioned (e.g., sagittal or transverse sections) and processed for immunohistochemistry to assess axonal regeneration (e.g., staining for neurofilament), cell differentiation, and glial scar formation.
-
Discussion and Future Directions
The preclinical data strongly support the role of this compound as a valuable tool for promoting neuroregeneration in the context of SCI. Its targeted inhibition of the potent axonal repellent Sema3A addresses a key pathological barrier that has long hindered recovery. The success of this compound within a combination therapy framework underscores the prevailing consensus that a multi-pronged approach is necessary to treat the complexities of chronic SCI.[6][17]
However, several considerations are crucial for its translation into clinical practice:
-
Off-Target Effects: As in vitro data suggests, high concentrations of this compound may be inhibitory to general neurite growth.[15] This highlights the importance of developing and optimizing controlled-release drug delivery systems, like the silicone sheets used in preclinical studies, to maintain a therapeutic concentration at the injury site while minimizing systemic exposure and potential toxicity.
-
Combination Therapies: this compound's efficacy is significantly enhanced when combined with other pro-regenerative strategies such as cell transplantation and physical rehabilitation.[6] Future research should focus on identifying the most synergistic combinations, potentially including other small molecules that target different inhibitory pathways (e.g., chondroitin sulfate proteoglycans) or growth factors that further stimulate axonal extension.
-
Elucidating Downstream Effects: While the primary mechanism of Sema3A inhibition is understood, further investigation is needed to fully characterize the downstream effects of this compound on other cell types within the injured spinal cord, including microglia, astrocytes, and oligodendrocytes. Understanding these interactions will be key to maximizing its therapeutic benefit.
Conclusion
This compound represents a significant advancement in the search for effective SCI therapies. By specifically neutralizing the inhibitory cue of Semaphorin 3A, it unlocks the potential for axonal regeneration in an otherwise hostile environment. The compelling preclinical evidence, particularly from combination therapy models, positions this compound as a strong candidate for further development. For researchers and drug development professionals, this compound serves not only as a promising therapeutic agent but also as a powerful research tool to dissect the complex molecular dialogues that govern neural repair after spinal cord injury.
References
- 1. Mesenchymal Stem Cell Transplantation: Neuroprotection and Nerve Regeneration After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Therapies for Spinal Cord Injury | Neupsy Key [neupsykey.com]
- 3. Frontiers | Modern advances in spinal cord regeneration: hydrogel combined with neural stem cells [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic Spinal Cord Injury Regeneration with Combined Therapy Comprising Neural Stem/Progenitor Cell Transplantation, Rehabilitation, and Semaphorin 3A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global expression of NGF promotes sympathetic axonal growth in CNS white matter but does not alter its parallel orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. What are TrkA activators and how do they work? [synapse.patsnap.com]
- 11. TrkA Control Cell Extracts | Cell Signaling Technology [cellsignal.cn]
- 13. d-nb.info [d-nb.info]
- 14. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Structure-Activity Relationship of Vinaxanthone and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinaxanthone, a natural product isolated from Penicillium sp., has emerged as a promising scaffold for the development of therapeutics targeting neurological disorders and other conditions. Its biological activity is primarily attributed to a dual mechanism of action: the inhibition of Semaphorin 3A (Sema3A), a key neuronal guidance cue, and the positive allosteric modulation of the Succinate Receptor 1 (SUCNR1), a G-protein coupled receptor involved in metabolic and inflammatory signaling. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, summarizing key quantitative data, detailing experimental protocols for activity assessment, and visualizing the associated signaling pathways.
Introduction
Initially identified as a potent inhibitor of Sema3A-induced growth cone collapse, this compound demonstrated significant potential for promoting neuronal regeneration.[1][2] Subsequent research has revealed a more complex pharmacological profile, with evidence suggesting that its neuroregenerative effects may also be mediated through the modulation of SUCNR1 (also known as GPR91).[1] This dual activity presents a unique opportunity for the development of multi-target therapies. Understanding the specific structural features of the xanthone core that govern these activities is crucial for the rational design of more potent and selective analogs.
Quantitative Structure-Activity Relationship (SAR) Data
| Compound | Target | Assay | Activity (IC50) | Reference |
| This compound | Semaphorin 3A | Growth Cone Collapse | 0.1 µg/mL (~0.16 µM) | [2] |
| Xanthofulvin | Semaphorin 3A | Growth Cone Collapse | 0.16 µM | [1] |
Note: The lack of a comprehensive public dataset of this compound analogs with corresponding activity values currently limits a detailed SAR analysis. The development and publication of such data would be a significant advancement in the field.
Key Biological Targets and Signaling Pathways
Semaphorin 3A Signaling Pathway
Sema3A is a secreted protein that acts as an axonal guidance molecule, typically inducing growth cone collapse and inhibiting nerve regeneration. This compound has been shown to inhibit this process, likely by interfering with the binding of Sema3A to its receptor complex, which consists of Neuropilin-1 (NRP1) and Plexin-A.
SUCNR1 (GPR91) Signaling Pathway
SUCNR1 is a G-protein coupled receptor that is endogenously activated by succinate, a key intermediate in the Krebs cycle. This compound is proposed to act as a positive allosteric modulator (PAM) of SUCNR1, meaning it enhances the receptor's response to its endogenous ligand. SUCNR1 activation can lead to the stimulation of two primary G-protein signaling cascades: the Gαi and Gαq pathways.
Experimental Protocols
Growth Cone Collapse Assay for Sema3A Inhibition
This assay is fundamental for assessing the ability of compounds to inhibit Sema3A-induced neuronal growth cone collapse.
Objective: To quantify the inhibitory effect of this compound and its analogs on Sema3A-mediated growth cone collapse in primary neurons.
Materials:
-
Primary dorsal root ganglion (DRG) neurons
-
Nerve Growth Factor (NGF)
-
Recombinant Sema3A
-
Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Culture medium and supplements
-
Poly-L-lysine and laminin-coated culture plates or coverslips
-
Fixation and staining reagents (e.g., paraformaldehyde, phalloidin-FITC)
-
Fluorescence microscope
Procedure:
-
Neuron Culture: Isolate DRG neurons from embryonic rodents and plate them on coated culture surfaces. Culture the neurons in the presence of NGF to promote neurite outgrowth.[2]
-
Compound Incubation: After a period of neurite extension (e.g., 24-48 hours), pre-incubate the neurons with various concentrations of the test compounds for a specified time (e.g., 1 hour).[2]
-
Sema3A Stimulation: Add Sema3A to the culture medium to a final concentration known to induce growth cone collapse and incubate for a short period (e.g., 30-60 minutes).
-
Fixation and Staining: Fix the neurons with paraformaldehyde and stain with a fluorescently labeled phalloidin to visualize the F-actin in the growth cones.
-
Imaging and Analysis: Acquire images of the growth cones using a fluorescence microscope. A growth cone is considered "collapsed" if it lacks lamellipodia and has a rounded or pencil-like morphology.
-
Data Quantification: For each experimental condition, count the percentage of collapsed growth cones. Plot the percentage of collapse against the compound concentration to determine the IC50 value.
SUCNR1 Activity Assays
The positive allosteric modulatory activity of this compound and its analogs on SUCNR1 can be assessed through various functional assays that measure downstream signaling events.
Objective: To measure the potentiation of succinate-induced G-protein activation by this compound analogs.
Materials:
-
HEK293 cells co-transfected with SUCNR1 and a BRET-based G-protein biosensor (e.g., expressing a Gα subunit fused to a luciferase and a Gγ subunit fused to a fluorescent protein).
-
Succinate
-
Test compounds (this compound and analogs)
-
Cell lysis buffer and substrate for the luciferase
-
Microplate reader capable of measuring BRET signals
Procedure:
-
Cell Culture and Transfection: Culture and transfect HEK293 cells with the SUCNR1 and BRET biosensor constructs.
-
Compound Incubation: Plate the transfected cells in a microplate and incubate with various concentrations of the test compounds.
-
Succinate Stimulation: Add a sub-maximal concentration of succinate to the wells to stimulate the receptor.
-
Signal Detection: Add the luciferase substrate and measure the BRET signal using a microplate reader.
-
Data Analysis: The potentiation of the succinate-induced BRET signal by the test compound indicates positive allosteric modulation. Calculate the EC50 for the potentiation effect.
Objective: To measure the enhancement of succinate-induced intracellular calcium release by this compound analogs, which is indicative of Gαq pathway activation.
Materials:
-
Cells expressing SUCNR1 (e.g., CHO-K1 or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Succinate
-
Test compounds (this compound and analogs)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating and Dye Loading: Plate the SUCNR1-expressing cells in a microplate and load them with a calcium-sensitive dye.
-
Compound Incubation: Incubate the cells with various concentrations of the test compounds.
-
Succinate Injection and Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then inject a sub-maximal concentration of succinate and continue to measure the fluorescence intensity over time.
-
Data Analysis: An increase in the succinate-induced fluorescence peak in the presence of the test compound indicates positive allosteric modulation. Determine the EC50 of this potentiation.
Conclusion and Future Directions
This compound presents a fascinating scaffold with dual activity on two distinct and therapeutically relevant targets. While its inhibitory effect on Sema3A is established, its role as a positive allosteric modulator of SUCNR1 opens up new avenues for drug discovery. The primary limitation in advancing the SAR understanding of this compound is the lack of publicly available quantitative data for a systematic series of its analogs. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to elucidate the key structural determinants for both Sema3A inhibition and SUCNR1 modulation. Such studies will be instrumental in the development of novel, potent, and selective agents for the treatment of neurological injuries, inflammatory diseases, and other conditions where these pathways are implicated.
References
- 1. In vitro and in vivo characterization of a novel semaphorin 3A inhibitor, SM-216289 or xanthofulvin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Vinaxanthone in Animal Models of Nerve Damage: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vinaxanthone, a natural xanthone compound, has emerged as a promising therapeutic candidate for promoting nerve regeneration due to its potent inhibitory activity against Semaphorin3A (Sema3A), a key chemorepellent molecule in the nervous system. This technical guide synthesizes the available preclinical data on this compound in animal models of nerve damage, presenting quantitative data, detailed experimental methodologies, and key signaling pathways. The evidence to date, primarily from in vitro studies and in vivo models of corneal nerve damage, suggests that this compound can effectively counteract the inhibitory effects of Sema3A on axonal growth, although its efficacy in adult neurons and other nerve injury models requires further investigation.
Introduction
Peripheral and central nervous system injuries often result in limited functional recovery due to the presence of inhibitory molecules in the neuronal microenvironment that restrict axonal regeneration. One such critical inhibitor is Semaphorin3A (Sema3A), a secreted protein that induces growth cone collapse in developing and regenerating neurons.[1][2] this compound (also known as SM-345431) and its structural analogue, xanthofulvin, have been identified as specific inhibitors of Sema3A, preventing its interaction with its receptor complex, Neuropilin-1 (NRP1) and Plexin-A.[3][4][5] This inhibitory action forms the basis of its therapeutic potential in promoting nerve repair after injury. This whitepaper provides a comprehensive overview of the preclinical findings for this compound in the context of nerve damage.
Mechanism of Action: Inhibition of the Sema3A Signaling Pathway
Sema3A exerts its inhibitory effect on axonal growth by binding to its receptor complex, which is composed of Neuropilin-1 (NRP1) as a co-receptor and a Plexin-A family member as the signal-transducing receptor.[2][6] This binding initiates a downstream signaling cascade that leads to the reorganization of the actin cytoskeleton and ultimately, growth cone collapse.[6] A key mediator in this pathway is the small GTPase RhoA. The Sema3A-PlexinA interaction is thought to activate RhoA, which in turn activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). ROCK then phosphorylates and inactivates proteins that promote actin depolymerization, leading to actin stabilization and inhibition of growth cone motility.
This compound is believed to directly interact with Sema3A, preventing its binding to the NRP1 receptor, thereby blocking the initiation of this inhibitory cascade.[4]
In Vitro Efficacy
The primary in vitro evidence for this compound's activity comes from studies on embryonic dorsal root ganglion (DRG) neurons. These studies have consistently demonstrated that this compound can effectively block Sema3A-induced growth cone collapse.[7][8]
Experimental Protocol: Growth Cone Collapse Assay
-
Cell Culture: DRG neurons are isolated from embryonic mice (e.g., E15 wildtype mice) and cultured in a suitable medium supplemented with nerve growth factor (NGF) to promote neurite outgrowth.[7]
-
Treatment: After 24 hours, when neurites with well-developed growth cones are present, the neurons are pre-incubated with varying concentrations of this compound for 1 hour.[7]
-
Sema3A Challenge: Recombinant Sema3A is then added to the culture medium.[7]
-
Observation: The response of the growth cones is observed and quantified over time, typically by counting the percentage of collapsed growth cones.[7]
Quantitative In Vitro Data
The following table summarizes the key quantitative findings from in vitro studies.
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| IC50 for Sema3A Inhibition | Chick DRG Neurons | 0.1 µg/mL | 50% inhibition of Sema3A-induced growth cone collapse. | [5] |
| Growth Cone Collapse Inhibition | Embryonic Mouse DRG Neurons | 0.1 µg/mL | Reduced Sema3A-induced growth cone collapse to basal levels. | [8] |
| Neurite Sprouting (Adult Neurons) | Adult Mouse Trigeminal Ganglion Neurons | 0.5 µg/mL or higher | Inhibition of neurite sprouting. | [7] |
| Neurite Elongation (Adult Neurons) | Adult Mouse Trigeminal Ganglion Neurons | 0.5 µg/mL or higher | Inhibition of the formation of long neurites. | [4] |
It is important to note that while this compound effectively blocks the inhibitory effects of Sema3A on embryonic neurons, it shows off-target inhibitory effects on adult neuron neurite growth at concentrations above its IC50 for Sema3A inhibition.[9]
In Vivo Efficacy in Animal Models of Nerve Damage
In vivo studies have primarily focused on models of corneal nerve damage in mice, with a related compound, xanthofulvin, being studied in a rat model of spinal cord transection.
Corneal Nerve Damage Models
This model mimics the nerve damage that occurs during corneal transplantation surgery.
Experimental Protocol:
-
Animals: P0-Cre/Floxed-EGFP transgenic mice, which express EGFP in peripheral nerve cells, are often used as recipients to facilitate visualization of regenerating nerves. Wild-type mice serve as cornea donors.[10]
-
Surgical Procedure: A full-thickness corneal transplantation is performed. A 2 mm diameter donor cornea is sutured into the recipient bed.[10]
-
Treatment: this compound (as SM-345431) is administered via subconjunctival injections (e.g., 0.1 mg/mL) every 2 days for a period of 3 weeks. The control group receives vehicle-only injections.[10]
-
Outcome Measures:
-
Nerve Regeneration: The length and density of regenerating nerves are measured using EGFP fluorescence and immunohistochemistry for βIII tubulin.[10]
-
Functional Recovery: Corneal sensitivity is assessed using a Cochet-Bonnet esthesiometer.[10]
-
Side Effects: Corneal neovascularization is monitored as a potential side effect.[11]
-
Quantitative Data:
| Animal Model | Treatment | Outcome Measure | Result | Reference |
| Murine Corneal Transplantation | This compound (0.1 mg/mL, subconjunctival injection, every 2 days for 3 weeks) | Regenerating Nerve Length | Significantly higher nerve growth compared to control. | [10] |
| Corneal Sensitivity | Significantly improved in the this compound-treated group by 3 weeks post-transplantation. | [10] | ||
| Corneal Neovascularization | No significant difference compared to control. | [11] |
This model simulates nerve damage associated with severe dry eye disease.
Experimental Protocol:
-
Induction of Dry Eye: A common method involves a combination of environmental and pharmacological desiccation. Mice are exposed to a continuous airflow and receive topical applications of a muscarinic receptor antagonist like atropine (e.g., 1% solution, 4 times daily) for a defined period (e.g., 2 weeks).[1][12]
-
Treatment: this compound would be administered topically or systemically during the induction or recovery phase. Note: Specific protocols for this compound treatment in this model are not yet detailed in the literature.
-
Outcome Measures:
No quantitative data for this compound in a dry eye model is currently available in the reviewed literature.
Spinal Cord Injury Model (with Xanthofulvin)
A study using xanthofulvin, a close structural analogue of this compound, has been conducted in a rat model of spinal cord transection.
Experimental Protocol:
-
Surgical Procedure: A complete transection of the spinal cord is performed at a specific thoracic level (e.g., T11).[13][15] This creates a complete loss of motor and sensory function below the injury site.
-
Treatment: Xanthofulvin is administered locally to the lesion site.[3] Note: The exact dosage and administration details for xanthofulvin in the spinal cord transection model are not fully specified in the available literature.
-
Outcome Measures:
-
Axonal Regeneration: Histological analysis to assess the regrowth of axons across the lesion site.
-
Functional Recovery: Behavioral tests such as the Basso, Beattie, and Bresnahan (BBB) open-field locomotor scale are used to score hindlimb motor function.[16]
-
Qualitative Findings:
Local administration of xanthofulvin in a rat olfactory nerve axotomy model, another CNS injury model, significantly accelerated the regeneration of olfactory nerves.[3] In a rat spinal cord transection model, xanthofulvin was reported to promote neural regeneration.[4]
Detailed quantitative data for xanthofulvin in the spinal cord transection model is not available in the reviewed literature.
Pharmacokinetics and Toxicology
There is currently no published data on the pharmacokinetics of this compound in animal models. Studies on other xanthones, such as α-mangostin, in rodents suggest that oral bioavailability may be low, which could be a consideration for future drug development. [No specific citation available in the provided results]
Similarly, no specific preclinical neurotoxicity studies for this compound have been identified in the literature.[17] As with any therapeutic candidate, a thorough toxicological evaluation will be necessary.
Discussion and Future Directions
The preclinical data for this compound in animal models of nerve damage, while limited, is promising. The in vitro studies provide a solid mechanistic basis for its action as a Sema3A inhibitor. The in vivo findings in the murine corneal transplantation model demonstrate its potential to promote both anatomical and functional nerve recovery.
However, several key areas require further investigation:
-
Dose-response studies in vivo: The optimal therapeutic dose, administration route, and frequency for different types of nerve injury need to be established.
-
Efficacy in other nerve injury models: The therapeutic potential of this compound should be evaluated in more common and clinically relevant models of peripheral nerve injury, such as sciatic nerve crush or diabetic neuropathy.
-
Chronic nerve injury models: The current studies have focused on acute injury models. The efficacy of this compound in chronic nerve damage scenarios needs to be assessed.
-
Pharmacokinetics and safety: A comprehensive pharmacokinetic and toxicology profile of this compound is essential for its translation to clinical applications.
-
Combination therapies: Investigating this compound in combination with other pro-regenerative factors or cell-based therapies could lead to synergistic effects.
Conclusion
This compound is a compelling drug candidate for the treatment of nerve damage, with a well-defined mechanism of action as a Sema3A inhibitor. The existing preclinical data supports its pro-regenerative effects, particularly in the context of corneal nerve injury. Further in-depth studies are warranted to fully elucidate its therapeutic potential and to pave the way for its clinical development for a range of neurological injuries.
References
- 1. researchgate.net [researchgate.net]
- 2. Architecture of the Sema3A/PlexinA4/Neuropilin tripartite complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo characterization of a novel semaphorin 3A inhibitor, SM-216289 or xanthofulvin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Xanthofulvin, a novel semaphorin inhibitor produced by a strain of Penicillium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Semaphorin 3A Inhibitor SM-345431 Accelerates Peripheral Nerve Regeneration and Sensitivity in a Murine Corneal Transplantation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Semaphorin 3A Inhibitor SM-345431 Accelerates Peripheral Nerve Regeneration and Sensitivity in a Murine Corneal Transplantation Model | PLOS One [journals.plos.org]
- 12. Frontiers | Collagen mimetic peptide repair of the corneal nerve bed in a mouse model of dry eye disease [frontiersin.org]
- 13. Complete rat spinal cord transection as a faithful model of spinal cord injury for translational cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complete rat spinal cord transection as a faithful model of spinal cord injury for translational cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental Models of Spinal Cord Injury in Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Unveiling the Cellular Landscape of Vinaxanthone: A Technical Guide to Target Deconvolution Beyond Sema3A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinaxanthone, a potent small molecule inhibitor, is primarily recognized for its activity against Semaphorin3A (Sema3A), a key player in neuronal guidance and immune response. However, accumulating evidence suggests that the therapeutic potential and off-target effects of this compound extend beyond this single interaction. This in-depth technical guide provides a comprehensive overview of the known cellular targets of this compound, details the experimental methodologies to uncover novel targets, and visualizes the key signaling pathways implicated in its mechanism of action. This document serves as a critical resource for researchers aiming to fully characterize the cellular interactome of this compound and unlock its broader therapeutic applications.
Known Cellular Targets of this compound
While Sema3A is the most widely studied target, this compound has been demonstrated to inhibit other key cellular enzymes. A summary of the known targets and their respective inhibitory concentrations is presented below.
| Target | Target Class | IC50 / Ki | Organism/Cell Line | Reference |
| Semaphorin3A (Sema3A) | Secreted Protein | 0.1-0.2 µM (IC50) | Not specified | [1] |
| Phospholipase C (PLC) | Enzyme | 5.4 µM (rat brain), 9.3 µM (murine colon 26 adenocarcinoma), 44 µM (murine fibroblasts NIH3T3) (IC50) | Rat, Mouse | [1] |
| Enoyl-Acyl Carrier Protein Reductase (FabI) | Enzyme | 0.9 µM (IC50) | Bacterial | [1] |
| Substrate (t-o-NAC thioester) for FabI | Substrate | 3.1 µM (Ki) | Not applicable | [1] |
| Cofactor (NADPH) for FabI | Cofactor | 1.0 µM (Ki) | Not applicable | [1] |
It is important to note that at concentrations above its IC50 for Sema3A, this compound exhibits off-target effects, including the inhibition of neurite growth, suggesting a broader range of cellular interactions.[2][3][4]
Experimental Protocols for Discovering Novel Cellular Targets
The identification of novel cellular targets for a small molecule like this compound is a critical step in understanding its full pharmacological profile. The following are detailed methodologies for key experiments used in target deconvolution.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This powerful technique allows for the identification of proteins that directly bind to this compound.
Methodology:
-
Immobilization of this compound:
-
Synthesize a derivative of this compound containing a linker arm with a reactive functional group (e.g., an amine or carboxylic acid).
-
Covalently couple the this compound derivative to a solid support matrix (e.g., sepharose beads) through the linker. This creates the affinity matrix.
-
Control beads, without the immobilized this compound, should be prepared in parallel to identify non-specific binders.
-
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., a neuronal cell line or cancer cell line) and harvest them.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain protein integrity and native conformation.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the this compound-coupled beads and the control beads for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.
-
Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the this compound-coupled beads. This can be achieved by:
-
Competitive elution: Using an excess of free this compound.
-
Non-specific elution: Changing the pH or ionic strength of the buffer, or using a denaturing agent like SDS.
-
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize them using a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise the protein bands of interest (those present in the this compound elution but not the control).
-
Perform in-gel tryptic digestion of the proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database using a search algorithm like Mascot or Sequest.
-
Kinome Profiling
Given that many small molecule drugs target kinases, a kinome-wide screen can reveal if this compound has any off-target kinase inhibitory activity.
Methodology:
-
Competition Binding Assay (e.g., KINOMEscan™):
-
A large panel of purified, human kinases is used.
-
Each kinase is tagged with a DNA label and immobilized on a solid support.
-
An active site-directed ligand (a "tracer") that is known to bind to the kinase is added.
-
This compound is added at a fixed concentration (e.g., 1 or 10 µM) to compete with the tracer for binding to the kinase.
-
The amount of tracer bound to each kinase is quantified using a sensitive method like quantitative PCR (qPCR) of the DNA tag.
-
A reduction in the amount of bound tracer in the presence of this compound indicates that it is binding to and potentially inhibiting that kinase.
-
Results are typically expressed as a percentage of control (no this compound).
-
-
Activity-Based Kinase Profiling:
-
Cell lysates are treated with this compound.
-
The lysates are then incubated with ATP- or ADP-affinity beads to enrich for active kinases.
-
The enriched kinases are identified and quantified by mass spectrometry.
-
A decrease in the abundance of a particular kinase in the this compound-treated sample compared to the control suggests inhibition.
-
Signaling Pathways and Experimental Workflows
This compound Target Identification Workflow
The logical flow for identifying and validating novel cellular targets of this compound is depicted below.
Caption: Workflow for this compound target identification and validation.
Phospholipase C (PLC) Signaling Pathway
This compound inhibits Phospholipase C (PLC). The canonical PLC signaling cascade is illustrated below. Inhibition of PLC by this compound would be expected to dampen this pathway.
Caption: The Phospholipase C (PLC) signaling pathway.
Bacterial Fatty Acid Synthesis (FAS-II) Pathway and FabI Inhibition
This compound is also an inhibitor of the bacterial enzyme FabI, which is a key component of the type II fatty acid synthesis (FAS-II) pathway. This pathway is essential for bacterial viability.
Caption: Bacterial Fatty Acid Synthesis (FAS-II) pathway.
Conclusion and Future Directions
This compound is a multi-target compound with inhibitory activity against Sema3A, Phospholipase C, and the bacterial enzyme FabI. While these targets provide a foundation for understanding its biological effects, a comprehensive and unbiased interrogation of its cellular interactome is necessary to fully elucidate its mechanism of action and potential for therapeutic development. The experimental protocols outlined in this guide provide a roadmap for researchers to systematically identify and validate novel cellular targets of this compound. Such studies will be instrumental in defining its on- and off-target effects, guiding lead optimization, and ultimately unlocking the full therapeutic potential of this promising molecule. Future research should prioritize systematic off-target profiling using the methodologies described herein to build a complete picture of this compound's cellular interactions.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PMC [pmc.ncbi.nlm.nih.gov]
vinaxanthone's role in phospholipase C inhibition and downstream signaling
An In-depth Technical Guide on Vinaxanthone's Role in Phospholipase C Inhibition and Downstream Signaling
This technical guide provides a comprehensive overview of this compound's function as an inhibitor of phospholipase C (PLC) and its subsequent effects on downstream signaling cascades. The information presented herein is intended to support research and development efforts in pharmacology and molecular biology.
Introduction to this compound
This compound (also known as SM-345431) is a metabolite derived from the fungus Penicillium vinaceum. It is recognized for its diverse biological activities, most notably as a potent inhibitor of Semaphorin3A (Sema3A) signaling and as a selective inhibitor of phospholipase C (PLC).[1][2][3] Its ability to modulate these critical signaling pathways has made it a subject of interest in neurobiology, oncology, and inflammatory research. This document focuses on the mechanisms and consequences of this compound's interaction with the PLC signaling pathway.
Quantitative Analysis of Phospholipase C Inhibition
This compound has demonstrated selective inhibitory activity against phospholipase C sourced from various tissues. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of its potency.
| Source of Phospholipase C (PLC) | IC50 Value (µM) | Reference |
| Rat Brain | 5.4 | [1][2][3] |
| Murine Colon 26 Adenocarcinoma | 9.3 | [1][2][3] |
| Murine Fibroblasts NIH3T3 | 44 | [1][2][3] |
The Phospholipase C Signaling Cascade and this compound's Point of Intervention
Phospholipase C enzymes are crucial components of cellular signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] This action is a pivotal step in the signaling pathways initiated by many G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[6][7]
-
Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8]
-
Diacylglycerol (DAG): Remains in the plasma membrane where it, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[9]
By inhibiting PLC, this compound effectively blocks the production of both IP3 and DAG, thereby attenuating these downstream signaling events.
Broader Signaling Context: Intersection with Semaphorin3A Pathway
This compound is also a well-documented inhibitor of Semaphorin3A (Sema3A) signaling, which is critical in neuronal guidance and immune response.[10][11][12] Sema3A signaling through its neuropilin/plexin receptor complex can initiate intracellular cascades involving Rho family GTPases and other kinase pathways like MAP/ERK and PI3K/Akt.[10] While distinct, the PLC and Sema3A pathways can have complex interactions and crosstalk. The dual inhibitory action of this compound suggests it may be a valuable tool for dissecting these interconnected networks. It is plausible that some of the observed biological effects of this compound arise from its simultaneous modulation of both pathways.
Experimental Protocols for Assessing PLC Inhibition
Several methods can be employed to measure the inhibitory effect of compounds like this compound on PLC activity. Below is a generalized protocol for a fluorescence-based assay, which is commonly used in high-throughput screening.
Objective: To determine the IC50 value of this compound for a specific phospholipase C isozyme.
Principle: A synthetic substrate for PLC, when cleaved, releases a fluorescent product. The rate of fluorescence increase is proportional to PLC activity. An inhibitor will reduce this rate.
Materials:
-
Purified PLC enzyme
-
Fluorescent PLC substrate (e.g., from the EnzChek® Direct Phospholipase C Assay Kit)[13]
-
PLC reaction buffer
-
This compound stock solution (in DMSO)
-
DMSO (for control)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the PLC enzyme in pre-chilled 1X PLC reaction buffer.
-
Prepare a working solution of the fluorescent substrate according to the manufacturer's instructions.[13]
-
Prepare a serial dilution of this compound in reaction buffer, maintaining a constant final concentration of DMSO across all wells.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add the this compound dilutions (or DMSO for control).
-
Add the PLC enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate used.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Normalize the rates relative to the vehicle (DMSO) control (100% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Conclusion and Future Directions
This compound serves as a valuable chemical tool for investigating PLC-mediated signaling. Its selective inhibition of PLC provides a mechanism to probe the roles of this enzyme family in various physiological and pathological processes. The quantitative data on its IC50 values across different cell types highlight its potential for development as a therapeutic agent. However, its dual activity as a Sema3A inhibitor necessitates careful interpretation of experimental results, as observed effects may not be solely attributable to PLC inhibition.[10][11] Future research should focus on elucidating the specific PLC isozymes targeted by this compound and further exploring the interplay between the PLC and Sema3A signaling pathways to fully understand its mechanism of action and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. invivochem.net [invivochem.net]
- 4. Phospholipase C (PLC) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 5. Phospholipase C - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. bmbreports.org [bmbreports.org]
- 8. IP3, a small molecule with a powerful message - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signal transduction in cells following binding of chemoattractants to membrane receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
The Initial Isolation and Characterization of Vinaxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinaxanthone, a xanthone derivative produced by fungi of the Penicillium genus, has garnered significant interest in the scientific community for its diverse biological activities. Initially identified as a novel inhibitor of phospholipase C, subsequent research has revealed its potent inhibitory effects on bacterial enoyl-ACP reductase (FabI) and Semaphorin 3A-mediated signaling pathways. This technical guide provides a comprehensive overview of the initial isolation and characterization of this compound, detailing the experimental protocols employed and presenting the key quantitative data that defined its chemical identity and biological functions. The information is intended to serve as a foundational resource for researchers engaged in natural product discovery, medicinal chemistry, and the development of novel therapeutic agents.
Introduction
This compound is a natural product first reported as a novel phospholipase C inhibitor isolated from the fungus Penicillium vinaceum.[1][2] Later studies identified it as a potent inhibitor of the bacterial enzyme enoyl-ACP reductase (FabI), a key component of the fatty acid synthesis pathway in bacteria, making it a promising candidate for the development of new antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[3] Furthermore, this compound has been shown to inhibit Semaphorin 3A, a protein involved in neuronal guidance and immune responses, suggesting its potential therapeutic application in nerve regeneration and other pathological conditions.[4] This guide focuses on the foundational studies that led to the discovery and initial scientific understanding of this multifaceted molecule.
Isolation of this compound
The initial isolation of this compound was achieved through a bioassay-guided fractionation approach from the culture broth of Penicillium species. The general workflow for this process is outlined below.
Fermentation of the Producing Organism
-
Organism: Penicillium vinaceum or other this compound-producing Penicillium species.
-
Culture Medium: A suitable liquid medium for fungal growth and secondary metabolite production. A typical medium might consist of glucose, malt extract, and yeast extract.[5]
-
Fermentation Conditions: The fungal strain is cultured in flasks on a rotary shaker at a controlled temperature (e.g., 25°C) for a period sufficient for the production of this compound, typically several days to weeks.[5]
Extraction and Purification
The following is a generalized protocol based on common methods for isolating fungal metabolites.
-
Extraction: The culture broth is separated from the mycelium by filtration. The filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the secondary metabolites into the organic phase.
-
Solvent Evaporation: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves:
-
Column Chromatography: The crude extract is first fractionated using column chromatography on a stationary phase like silica gel, with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient).
-
Bioassay-Guided Fractionation: At each step of the separation, the resulting fractions are tested for their biological activity (e.g., FabI inhibition or phospholipase C inhibition) to identify the fractions containing the active compound.
-
High-Performance Liquid Chromatography (HPLC): The active fractions are further purified by HPLC, often using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient) to yield pure this compound.
-
Structural Characterization of this compound
The chemical structure of this compound was elucidated using a combination of spectroscopic techniques.
Spectroscopic Data
The following table summarizes the key spectroscopic data reported for this compound.
| Technique | Observed Data |
| UV-Vis | The UV-Vis spectrum of this compound in methanol typically shows absorption maxima (λmax) characteristic of a highly conjugated xanthone scaffold. |
| Mass Spectrometry (MS) | The molecular formula of this compound has been determined as C₂₈H₁₆O₁₄ by high-resolution mass spectrometry.[6] The exact mass and fragmentation pattern are used to confirm the molecular weight and structural features. |
| ¹H NMR | The proton NMR spectrum reveals signals corresponding to the aromatic protons of the xanthone core and its substituents. The chemical shifts and coupling constants provide information about the substitution pattern. |
| ¹³C NMR | The carbon NMR spectrum shows resonances for all 28 carbon atoms in the molecule, including the characteristic signals for the carbonyl group of the xanthone, aromatic carbons, and any aliphatic carbons in the side chains. |
Note: Specific chemical shift values and coupling constants can be found in the primary literature and may vary slightly depending on the solvent used for analysis.
Biological Activity and Mechanism of Action
This compound has been shown to inhibit multiple biological targets, leading to a range of cellular effects.
Inhibition of Bacterial FabI
This compound is a potent inhibitor of the Staphylococcus aureus FabI enzyme, which catalyzes the final, rate-limiting step in the bacterial fatty acid biosynthesis pathway.[3]
Inhibition of Semaphorin 3A Signaling
This compound also acts as an inhibitor of Semaphorin 3A (Sema3A), a secreted protein that plays a crucial role in repulsive axon guidance during neuronal development.[4] By binding to its receptor complex, Neuropilin-1 (NRP1) and Plexin-A, Sema3A triggers a signaling cascade that leads to the collapse of the neuronal growth cone.
Quantitative Biological Data
The following table summarizes the reported inhibitory concentrations (IC₅₀) of this compound against its key targets.
| Target | Organism/System | IC₅₀ | Reference |
| FabI | Staphylococcus aureus | 0.9 µM | [3] |
| Phospholipase C | Rat Brain | 5.4 µM | [6] |
| Phospholipase C | Murine Colon 26 Adenocarcinoma | 9.3 µM | [6] |
| Phospholipase C | Murine Fibroblasts NIH3T3 | 44 µM | [6] |
| Semaphorin 3A | Axonal Growth Cone Collapse Assay | 0.1-0.2 µM | [6] |
Conclusion
The initial isolation and characterization of this compound from Penicillium species have laid the groundwork for understanding its chemical nature and diverse biological activities. The methodologies employed, from fermentation and bioassay-guided fractionation to detailed spectroscopic analysis, are cornerstones of natural product drug discovery. The identification of this compound as a potent inhibitor of both bacterial FabI and the Semaphorin 3A signaling pathway highlights its potential as a lead compound for the development of novel antibacterial and neuro-regenerative therapies. This guide provides a consolidated resource for researchers to build upon these foundational studies and further explore the therapeutic promise of this compound and its analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000157) [hmdb.ca]
- 5. ICI Journals Master List [journals.indexcopernicus.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
The Therapeutic Potential of Vinaxanthone in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing unmet medical need. A common thread in the pathology of these conditions is the disruption of neuronal connectivity and the presence of a chronic inflammatory environment that is hostile to neuronal survival and regeneration. This technical guide explores the therapeutic potential of vinaxanthone, a potent inhibitor of Semaphorin 3A (Sema3A), as a novel strategy to counteract these pathological processes. By focusing on its well-defined mechanism of action, this document provides a comprehensive overview of the preclinical data supporting this compound's development, detailed experimental protocols for its evaluation, and a mechanistic rationale for its application in neurodegenerative disorders.
Introduction: Targeting Neuronal Regeneration and Neuroinflammation
Xanthones are a class of naturally occurring heterocyclic compounds that have garnered interest for their diverse biological activities, including neuroprotective effects.[1] Within this class, this compound has emerged as a molecule of significant interest due to its specific and potent inhibition of Semaphorin 3A (Sema3A).[2][3] Sema3A is a secreted protein initially characterized as a chemorepulsive agent in axonal guidance during embryonic development.[4] However, emerging evidence has implicated aberrant Sema3A signaling in the pathophysiology of neurodegenerative diseases and other conditions involving neuronal injury and inflammation.[1][5]
In the adult central nervous system, Sema3A is upregulated in response to injury and is associated with the inhibition of axonal regeneration.[4] Furthermore, recent studies have linked elevated Sema3A levels to the progression of Alzheimer's disease and the modulation of neuroinflammatory responses.[5][6] This guide will synthesize the current understanding of this compound's pharmacology, its mechanism of action via Sema3A inhibition, and the potential of this therapeutic strategy to address key pathological features of neurodegenerative diseases.
The Pharmacology of this compound as a Semaphorin 3A Inhibitor
This compound's primary characterized mechanism of action is the inhibition of Sema3A-mediated signaling. This has been demonstrated in vitro through assays assessing the prevention of Sema3A-induced growth cone collapse in embryonic neurons.[7][8]
Quantitative Data on this compound's In Vitro Efficacy
The following tables summarize the key quantitative data regarding this compound's inhibitory effects on Sema3A signaling and its impact on neuronal growth.
| Parameter | Value | Cell Type | Assay | Reference |
| IC50 (Sema3A Inhibition) | 0.1-0.2 µM | - | Sema3A Inhibition Assay | [2][3] |
| IC50 (Phospholipase C) | 5.4 µM | Rat Brain | PLC Inhibition Assay | [2][3] |
Table 1: Inhibitory Concentrations of this compound
| Concentration | Effect on Neurite Outgrowth (Adult Trigeminal Ganglion Neurons) | Treatment Condition | Reference |
| 0.1 µg/mL (~0.16 µM) | No significant inhibition of Sema3A or NGF-induced neurite growth | Pre-treatment or Post-treatment | [9] |
| ≤ 0.25 µg/mL | Similar neurite outgrowth to control | This compound alone | [10] |
| ≥ 0.5 µg/mL | Inhibition of neurite sprouting | This compound alone | [10] |
Table 2: Dose-Dependent Effects of this compound on Neurite Outgrowth
| Treatment | Outcome | Cell Type | Assay | Reference |
| Sema3A | Induces rapid collapse of axonal growth cones | Embryonic Dorsal Root Ganglion (DRG) Neurons | Growth Cone Collapse Assay | [8] |
| This compound (0.1 µg/mL) + Sema3A | Blocks Sema3A-induced axonal growth cone collapse | Embryonic DRG Neurons | Growth Cone Collapse Assay | [8] |
Table 3: this compound's Effect on Sema3A-Induced Growth Cone Collapse
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Sema3A signaling pathway and a typical experimental workflow for assessing Sema3A inhibition.
Caption: Sema3A Signaling Pathway Leading to Growth Cone Collapse.
Caption: Workflow for Growth Cone Collapse Assay.
Experimental Protocols
Embryonic Dorsal Root Ganglion (DRG) Neuron Growth Cone Collapse Assay
This protocol is adapted from methodologies described in the literature for assessing the inhibitory effect of compounds on Sema3A-induced growth cone collapse.[8][10]
Materials:
-
E15 mouse embryos
-
Nerve Growth Factor (NGF)
-
Sema3A
-
This compound stock solution (in DMSO)
-
Neurobasal medium with supplements (e.g., B27)
-
Poly-L-lysine coated culture dishes
-
Microscope with time-lapse imaging capabilities
Procedure:
-
Neuron Isolation: Isolate DRG neurons from E15 wildtype mice.
-
Cell Culture: Seed the isolated neurons on poly-L-lysine coated dishes in Neurobasal medium supplemented with NGF (e.g., 50 ng/mL) to induce neurite sprouting. Culture for 24 hours to allow for the development of well-formed growth cones.
-
Treatment Groups:
-
Control: Add vehicle (e.g., DMSO diluted in culture medium) to the neurons.
-
Sema3A Positive Control: Add Sema3A to the culture medium at a concentration known to induce growth cone collapse.
-
This compound Treatment: Pre-incubate neurons with the desired concentration of this compound (e.g., 0.1 µg/mL) for 1 hour. Subsequently, add Sema3A to the medium.
-
-
Imaging and Analysis:
-
Immediately after the addition of Sema3A, begin time-lapse imaging of the growth cones in all treatment groups.
-
A growth cone is considered collapsed if it has lost its lamellipodia and filopodia, appearing retracted.
-
Quantify the percentage of collapsed growth cones in each group at a specified time point (e.g., 30-60 minutes).
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of this compound's inhibitory effect.
-
Adult Trigeminal Ganglion (TG) Neuron Neurite Outgrowth Assay
This protocol is based on methods for evaluating the effects of compounds on neurite formation and elongation in adult neurons.[10]
Materials:
-
Adult mice (e.g., 3-4 weeks old)
-
Sema3A
-
Nerve Growth Factor (NGF)
-
This compound
-
Culture medium (e.g., Neurobasal A with B27 supplement)
-
Enzymes for tissue digestion (e.g., papain, collagenase/dispase)
-
Poly-L-lysine coated culture dishes
Procedure:
-
Neuron Isolation: Harvest trigeminal ganglia from adult mice and enzymatically digest the tissue to obtain a single-cell suspension of neurons.
-
Cell Culture: Seed the isolated TG neurons on poly-L-lysine coated dishes in the appropriate culture medium. Allow the neurons to attach for a few hours.
-
Treatment Protocols (Two variations):
-
Inhibition of Initiation: Pre-incubate the neurons with various concentrations of this compound for 1 hour, then add either Sema3A (e.g., 50 ng/mL) or NGF (e.g., 50 ng/mL).
-
Inhibition of Progression: Treat the neurons with Sema3A or NGF for 24 hours to initiate neurite growth. Then, replace the medium with fresh medium containing different concentrations of this compound.
-
-
Culture and Analysis:
-
Culture the neurons for 2-3 days, replenishing the medium with the same treatment conditions every other day.
-
At the end of the culture period, fix and stain the neurons (e.g., with an antibody against β-III tubulin).
-
Capture images of the neurons and quantify neurite outgrowth. This can include measuring the percentage of neurons with neurites, the length of the longest neurite, and the number of branches.
-
Analyze the data to determine the dose-dependent effect of this compound on neurite outgrowth under different conditions.
-
The Role of Semaphorin 3A in Neurodegenerative Diseases
While this compound's direct effects on neurodegenerative disease models are yet to be extensively studied, its mechanism of action as a Sema3A inhibitor provides a strong rationale for its therapeutic potential. Sema3A is increasingly implicated in the pathology of several neurodegenerative conditions.
Alzheimer's Disease
In the context of Alzheimer's disease (AD), Sema3A has been shown to accumulate in degenerating neurons within the hippocampus, a brain region critical for memory.[1][11] This aberrant expression of Sema3A may contribute to neurodegeneration either directly by inducing neuronal collapse or indirectly by preventing the recovery of neurons under stress.[1] Furthermore, a multiprotein complex containing a processed form of Sema3A has been identified in the hippocampus of AD patients, suggesting its active involvement in the disease process.[1] Sema3A signaling may also be linked to the phosphorylation of tau, a key protein in the formation of neurofibrillary tangles, one of the hallmarks of AD.[1]
Neuroinflammation
Neuroinflammation is a common feature of many neurodegenerative diseases. Sema3A plays a role in modulating the immune response in the central nervous system.[6][12] It can influence the activation and polarization of microglia, the resident immune cells of the brain.[6] Specifically, Sema3A has been shown to increase the pro-inflammatory M1-like microglia population.[6] By inhibiting Sema3A, this compound could potentially shift the microglial response towards a more neuroprotective, anti-inflammatory phenotype, thereby creating a more permissive environment for neuronal survival and regeneration.
Caption: Hypothesized Role of Sema3A in Neurodegeneration.
Conclusion and Future Directions
This compound presents a promising, mechanistically-targeted approach for the potential treatment of neurodegenerative diseases. Its potent inhibition of Sema3A, a key negative regulator of axonal regeneration and a modulator of neuroinflammation, positions it as a candidate for promoting neuronal repair and creating a more favorable microenvironment for neuronal survival.
The data summarized in this guide provides a strong preclinical rationale for the further investigation of this compound. Future research should focus on:
-
In vivo studies: Evaluating the efficacy of this compound in animal models of Alzheimer's disease and other neurodegenerative conditions to assess its impact on cognitive function, neuronal survival, and inflammatory markers.
-
Pharmacokinetics and Brain Penetration: Determining the ability of this compound to cross the blood-brain barrier and achieve therapeutic concentrations in the central nervous system.
-
Target Engagement Studies: Confirming the inhibition of Sema3A signaling in vivo.
-
Combination Therapies: Exploring the potential synergistic effects of this compound with other therapeutic modalities, such as anti-amyloid or anti-tau agents in Alzheimer's disease.
By continuing to explore the therapeutic potential of this compound, the scientific community may uncover a novel pathway to combat the devastating effects of neurodegenerative diseases.
References
- 1. A role for semaphorin 3A signaling in the degeneration of hippocampal neurons during Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Semaphorin-3A - Wikipedia [en.wikipedia.org]
- 5. The role of semaphorin 3A in the pathogenesis and progression of Alzheimer's disease and other aging-related diseases: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Semaphorin3A increases M1-like microglia and retinal ganglion cell apoptosis after optic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Semaphorin 3A influences neuronal processes that are altered in patients with autism spectrum disorder: Potential diagnostic and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Vinaxanthone Administration in Rodent Models of Spinal Cord Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal cord injury (SCI) initiates a complex cascade of cellular and molecular events that lead to neuronal death, axonal degeneration, and the formation of a glial scar, which collectively inhibit neural regeneration. Semaphorin 3A (Sema3A) is a key inhibitory molecule that is upregulated after SCI and contributes to the failure of axonal regrowth. Vinaxanthone, a potent and selective inhibitor of Sema3A, has emerged as a promising therapeutic agent to promote functional recovery in preclinical models of SCI.[1][2] These application notes provide a comprehensive overview of the administration of this compound in rodent models of SCI, including detailed experimental protocols, a summary of quantitative data from relevant studies, and a visualization of the targeted signaling pathway.
Mechanism of Action: Targeting the Semaphorin 3A Signaling Pathway
This compound exerts its pro-regenerative effects by inhibiting the Sema3A signaling cascade.[1][2] In the context of SCI, Sema3A, secreted into the extracellular matrix, binds to its receptor complex on the surface of neuronal growth cones. This receptor complex consists of Neuropilin-1 (Nrp1) and a Plexin-A coreceptor. The binding of Sema3A to Nrp1 triggers a conformational change in the Plexin-A receptor, activating its intracellular GTPase-activating protein (GAP) domain. This leads to the inactivation of the small GTPase Rac1 and the subsequent collapse of the actin cytoskeleton within the growth cone, ultimately causing axonal repulsion and halting regeneration. This compound competitively binds to the Sema3A binding site on Nrp1, preventing the activation of this inhibitory cascade and thereby promoting a more permissive environment for axonal growth.
Caption: Sema3A Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of Sema3A inhibition in rodent models of spinal cord injury. While direct quantitative data for this compound is emerging, data from studies using other specific Sema3A inhibitors or targeting the Sema3A pathway provide valuable insights into the expected outcomes.
Table 1: Locomotor Function Recovery (Basso, Beattie, and Bresnahan - BBB Score)
| Treatment Group | Timepoint | Mean BBB Score (± SEM) | Reference |
| SCI + Vehicle | 7 days post-injury | 4.8 ± 0.64 | [3] |
| SCI + Sema3A Inhibitor | 7 days post-injury | 6.1 ± 0.83 | [3] |
| SCI + Vehicle | 35 days post-injury | 10.3 ± 0.54 | [3] |
| SCI + Sema3A Inhibitor | 35 days post-injury | 12.5 ± 0.7 | [3] |
| SCI | Day 7 | ~2.5 | [2] |
| SCI + EA (Sema3A inhibition) | Day 7 | ~4.0 | [2] |
| SCI + Sema3A Knockdown | Day 7 | ~5.0* | [2] |
* Indicates a statistically significant improvement compared to the control group.
Table 2: Histological Outcomes
| Parameter | SCI + Vehicle | SCI + Sema3A Inhibitor | Reference |
| Lesion Volume | - | Reduced | [4] |
| White Matter Sparing | - | Increased | [4] |
| Axon Count (Tibial Nerve) | 2852 ± 145.7 (50mm injury) | - | [5] |
| Axon Count (Peroneal Nerve) | 994.4 ± 119.3 (50mm injury) | - | [5] |
| Myelin Sheath Thickness (Tibial Nerve) | 1.41 ± 0.19 µm (50mm injury) | - | [5] |
| Myelin Sheath Thickness (Peroneal Nerve) | 1.41 ± 0.40 µm (50mm injury) | - | [5] |
Note: Data on axon count and myelin thickness are from a general SCI model and not specific to Sema3A inhibitor treatment, but provide a baseline for comparison.
Table 3: Electrophysiological Assessment (Motor Evoked Potentials - MEPs)
| Parameter | SCI + Vehicle | SCI + Sema3A Inhibitor | Reference |
| MEP Amplitude | Decreased | - | [6][7] |
| MEP Latency | Increased | - | [6][7] |
Note: Quantitative data for MEPs following Sema3A inhibitor treatment is not yet widely available but would be a critical measure of functional connectivity.
Experimental Protocols
The following protocols provide a generalized framework for the administration of this compound in rodent models of SCI. Specific parameters may need to be optimized based on the research question and experimental design.
Protocol 1: Spinal Cord Injury Model (Contusion)
A standardized contusion injury is a common and clinically relevant model of SCI.
Materials:
-
Adult female Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic frame with spinal clamps
-
Infinite Horizon (IH) impactor or similar device
-
Surgical instruments (scalpel, forceps, retractors, rongeurs)
-
Suture materials
-
Warming pad
-
Post-operative care supplies (analgesics, antibiotics, bladder expression supplies)
Procedure:
-
Anesthetize the rat and shave the surgical area over the thoracic spine.
-
Secure the animal in the stereotaxic frame.
-
Make a midline incision over the thoracic vertebrae (typically T9-T10).
-
Perform a laminectomy at the desired vertebral level (e.g., T10) to expose the spinal cord.
-
Position the impactor tip over the exposed dura.
-
Deliver a controlled contusion injury using the impactor (e.g., 150 kdyn force).
-
Suture the muscle layers and close the skin incision.
-
Provide post-operative care, including analgesia, antibiotics, and manual bladder expression until urinary function returns.
Caption: Experimental workflow for creating a rodent model of spinal cord contusion injury.
Protocol 2: this compound Administration
Local and sustained delivery of this compound to the injury site is crucial for its therapeutic efficacy.
Materials:
-
This compound
-
Vehicle (e.g., Dimethyl sulfoxide - DMSO)
-
Continuous-releasing matrix silicone sheets
-
Surgical instruments for implantation
Procedure:
-
Preparation of this compound-Loaded Silicone Sheets:
-
Dissolve this compound in DMSO to create a stock solution.
-
Incorporate the this compound solution into the silicone matrix during the curing process to create drug-eluting sheets. The concentration of this compound in the silicone should be optimized to ensure a sustained release over the desired treatment period.
-
-
Implantation of Silicone Sheets:
-
Immediately after creating the spinal cord contusion injury (as described in Protocol 1), carefully place a small piece of the this compound-loaded silicone sheet directly onto the dura mater at the epicenter of the lesion.
-
The size of the sheet should be sufficient to cover the injured area.
-
Proceed with the closure of the muscle and skin layers as described in the SCI protocol.
-
-
Control Group:
-
For the control group, implant a silicone sheet containing only the vehicle (DMSO) using the same surgical procedure.
-
Protocol 3: Assessment of Functional Recovery
The Basso, Beattie, and Bresnahan (BBB) locomotor rating scale is a widely used method for assessing hindlimb functional recovery in rats after SCI.
Materials:
-
Open-field testing arena (a circular plastic pool with a non-slip floor)
-
Video recording equipment (optional, but recommended for blinded scoring)
Procedure:
-
Acclimate the rats to the open-field arena for several days before the injury.
-
Perform a baseline BBB assessment before SCI to ensure normal locomotor function (a score of 21).
-
After SCI, conduct weekly BBB testing sessions.
-
Place the rat in the center of the open-field arena and allow it to move freely for 4 minutes.
-
Two independent, blinded observers should score the animal's hindlimb movements based on the 22-point BBB scale, which evaluates joint movement, stepping ability, coordination, and paw placement.
-
Record the scores for each hindlimb and calculate the average.
Protocol 4: Histological Analysis
Histological analysis is essential for quantifying the extent of tissue damage and axonal regeneration.
Materials:
-
Perfusion solutions (saline, paraformaldehyde)
-
Cryostat or microtome
-
Staining reagents (e.g., Luxol Fast Blue for myelin, antibodies for specific neuronal markers like 5-HT for serotonergic axons)
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At the designated experimental endpoint (e.g., 6-8 weeks post-injury), deeply anesthetize the rat and perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Carefully dissect the spinal cord segment containing the injury site.
-
Post-fix the tissue in paraformaldehyde and then cryoprotect in a sucrose solution.
-
Cut serial transverse or sagittal sections of the spinal cord using a cryostat.
-
Perform histological staining to assess:
-
Lesion Volume: Stain sections with a general tissue stain (e.g., Cresyl violet) and use image analysis software to quantify the area of tissue loss at the lesion epicenter and surrounding segments.
-
White Matter Sparing: Use Luxol Fast Blue to stain for myelin and quantify the area of spared white matter.
-
Axonal Regeneration: Use immunohistochemistry with antibodies against specific axonal markers (e.g., neurofilament, 5-HT for descending motor tracts) to label and quantify the number of axons extending into and beyond the lesion site.
-
-
Quantify the stained sections using a microscope and image analysis software.
Conclusion
This compound represents a promising therapeutic strategy for promoting neural repair and functional recovery after spinal cord injury. Its targeted inhibition of the Sema3A signaling pathway addresses a key mechanism of regenerative failure. The protocols and data presented in these application notes provide a foundation for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of this compound and other Sema3A inhibitors for the treatment of SCI. Rigorous and standardized experimental procedures, as outlined here, are crucial for obtaining reproducible and translatable results that can ultimately inform clinical trials.
References
- 1. A selective Sema3A inhibitor enhances regenerative responses and functional recovery of the injured spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic Spinal Cord Injury Regeneration with Combined Therapy Comprising Neural Stem/Progenitor Cell Transplantation, Rehabilitation, and Semaphorin 3A Inhibitor | eNeuro [eneuro.org]
- 3. Semaphorin3A Inhibits Nerve Growth Factor-Induced Sprouting of Nociceptive Afferents in Adult Rat Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Consistent, Quantifiable, and Graded Rat Lumbosacral Spinal Cord Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Motor evoked potentials recorded from normal and spinal cord-injured rats [pubmed.ncbi.nlm.nih.gov]
- 7. Motor evoked potentials in a static load model of spinal cord injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subconjunctival Injection of Vinaxanthone in Corneal Regeneration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of vinaxanthone, a Semaphorin3A (Sema3A) inhibitor, in preclinical corneal regeneration studies. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in promoting corneal nerve repair and overall corneal health.
Introduction
Corneal nerve damage, resulting from trauma, surgery, or diseases such as severe dry eye, can lead to a loss of corneal sensitivity, impaired wound healing, and neurotrophic keratopathy. This compound has emerged as a promising therapeutic agent by targeting the inhibitory signals that hinder nerve regeneration. It functions as a small molecule inhibitor of Semaphorin3A (Sema3A), a protein that plays a crucial role in repelling developing neurons and inhibiting nerve regeneration following injury.[1][2][3][4] By blocking the Sema3A signaling pathway, this compound has been shown in preclinical models to promote the regrowth of corneal nerves, thereby restoring corneal sensitivity and supporting a healthier ocular surface.[2][5]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the Sema3A signaling pathway. Sema3A, when secreted in the corneal epithelium, binds to its receptor complex, which includes Neuropilin-1 (NRP1), on the surface of neuronal growth cones. This binding initiates a signaling cascade that leads to growth cone collapse and repulsion of the growing nerve axon.[1][4] this compound is believed to interfere with the interaction between Sema3A and NRP1, thereby preventing the downstream inhibitory signaling and allowing for nerve elongation and regeneration to proceed.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound for corneal regeneration.
Table 1: In Vivo Efficacy of this compound in Corneal Regeneration Models
| Animal Model | Injury Type | This compound Concentration | Administration Route | Key Findings | Reference |
| Mouse | Corneal Transplantation (2 mm diameter) | 0.1 mg/mL | Subconjunctival Injection | Improved mechanical sensation and greater axonal growth area at 3 weeks post-transplantation. | [5] |
| Mouse | Severe Dry Eye (Lacrimal Gland Excision) | 0.5 mg/mL | Subconjunctival Injection | Increased corneal sensitivity and nerve density after 4 weeks of treatment. | [2][5] |
Table 2: In Vitro Activity of this compound
| Assay | Cell Type | This compound Concentration | Effect | Reference |
| Growth Cone Collapse Assay | Embryonic Dorsal Root Ganglion Neurons | 0.1 µg/mL | Reduced Sema3A-induced growth cone collapse to basal levels. | [5] |
| Neurite Outgrowth Assay | Adult Trigeminal Ganglion Neurons | 0.1 µg/mL (approx. IC50) | Did not significantly inhibit Sema3A-induced neurite formation. | [2][3][5] |
| Neurite Outgrowth Assay | Adult Trigeminal Ganglion Neurons | ≥ 0.5 µg/mL | Inhibited neurite sprouting. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Subconjunctival Injection
This protocol describes the preparation of this compound for administration in animal models of corneal regeneration.
Materials:
-
Analytically pure this compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or 0.9% sodium chloride
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-80°C freezer
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the this compound in DMSO to prepare a stock solution of 100 mg/mL.[5]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C until use.[5]
-
-
Working Solution Preparation:
-
On the day of injection, thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration (e.g., 0.1 mg/mL or 0.5 mg/mL) using sterile PBS or 0.9% sodium chloride.[5] For example, to prepare a 0.5 mg/mL solution, dilute the 100 mg/mL stock solution 1:200.
-
Vortex the working solution to ensure it is thoroughly mixed.
-
Keep the working solution on ice until injection.
-
Protocol 2: Subconjunctival Injection in a Mouse Model
This protocol details the procedure for administering this compound via subconjunctival injection in a mouse model of corneal injury.
Materials:
-
Prepared this compound working solution
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Topical ocular anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Sterile 33-gauge or 35-gauge hypodermic needles
-
Sterile 1 mL syringes with a Hamilton syringe for accurate dosing
-
Dissecting microscope
-
Sterile cotton swabs or gauze
-
Post-procedural eye lubricant
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an approved institutional protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the anesthetized mouse under a dissecting microscope.
-
Apply one drop of topical ocular anesthetic to the eye receiving the injection.
-
-
Injection Technique:
-
Gently retract the lower eyelid using sterile forceps or a cotton swab.
-
Using a Hamilton syringe fitted with a 33-gauge or 35-gauge needle, draw up the desired volume of the this compound working solution (typically 2-5 µL for a mouse).
-
Carefully insert the needle, bevel up, into the subconjunctival space in the inferior or superior fornix, away from the cornea.[6]
-
Slowly inject the solution, observing for the formation of a small bleb, which indicates successful subconjunctival administration.[6]
-
Carefully withdraw the needle.
-
-
Post-Injection Care:
-
Apply a small amount of sterile eye lubricant to the cornea to prevent drying while the animal recovers from anesthesia.
-
Monitor the animal until it is fully ambulatory.
-
Follow the experimental timeline for subsequent injections and evaluations.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits Sema3A signaling to promote nerve regeneration.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in corneal regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Semaphorin 3A Inhibitor SM-345431 Accelerates Peripheral Nerve Regeneration and Sensitivity in a Murine Corneal Transplantation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administering a subconjunctival injection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Vinaxanthone for Purity and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the determination of vinaxanthone purity and for assessing its stability using a High-Performance Liquid Chromatography (HPLC) method. The protocols outlined below are intended as a robust starting point for method development and validation in a research or quality control setting.
Introduction
This compound is a complex xanthone derivative that has garnered interest for its potential biological activities. As with any compound under investigation for pharmaceutical or other applications, it is crucial to establish its purity and stability profile. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it the ideal choice for assessing the purity of this compound and monitoring its degradation under various stress conditions. A stability-indicating HPLC method is one that can resolve the active pharmaceutical ingredient (API) from its degradation products, thus providing an accurate measure of the API's stability.
This application note details the recommended HPLC instrumentation, reagents, and protocols for both purity analysis and a forced degradation study of this compound.
Proposed HPLC Method for this compound Purity Analysis
The following HPLC parameters are recommended as a starting point for the analysis of this compound. Optimization and validation are necessary to ensure the method is suitable for its intended purpose. The selection of a C18 column and a mobile phase consisting of a mixture of methanol or acetonitrile and water with an acidic modifier is based on established methods for other xanthone derivatives.[1][2]
Table 1: Recommended HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | Photodiode Array (PDA) Detector, scan from 200-400 nm. The optimal detection wavelength should be determined from the UV spectrum of this compound. Based on the conjugated system of the xanthone core, a wavelength between 240-350 nm is expected to be optimal.[3][4][5][6] |
| Sample Diluent | Methanol or Acetonitrile |
Experimental Protocols
Standard and Sample Preparation for Purity Analysis
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the sample diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample, transfer to a 10 mL volumetric flask, dissolve in and dilute to volume with the sample diluent. Further dilute 1 mL of this solution to 10 mL with the sample diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Purity Determination
The purity of the this compound sample is determined by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks.
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
Stability-Indicating Method and Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[7][8][9][10] These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions.[10]
Protocol for Forced Degradation Studies
Protocol 2: Forced Degradation of this compound
-
Acid Hydrolysis: To 1 mL of the this compound stock solution (1 mg/mL), add 1 mL of 1N HCl. Heat the mixture at 60 °C for 24 hours.[10] After cooling, neutralize the solution with 1N NaOH and dilute with the sample diluent to a final concentration of approximately 0.1 mg/mL.
-
Base Hydrolysis: To 1 mL of the this compound stock solution (1 mg/mL), add 1 mL of 1N NaOH. Heat the mixture at 60 °C for 24 hours.[10] After cooling, neutralize the solution with 1N HCl and dilute with the sample diluent to a final concentration of approximately 0.1 mg/mL.
-
Oxidative Degradation: To 1 mL of the this compound stock solution (1 mg/mL), add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute with the sample diluent to a final concentration of approximately 0.1 mg/mL.
-
Thermal Degradation: Expose the solid this compound powder to a temperature of 80 °C for 48 hours. After exposure, prepare a 0.1 mg/mL solution in the sample diluent.
-
Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL in sample diluent) to UV light (254 nm) and fluorescent light for a period of 7 days. A control sample should be kept in the dark at the same temperature.
Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Table 1. The chromatograms of the stressed samples should be examined for the appearance of new peaks (degradation products) and a decrease in the area of the this compound peak.
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 1N HCl | 24 hours at 60 °C |
| Base Hydrolysis | 1N NaOH | 24 hours at 60 °C |
| Oxidation | 3% H₂O₂ | 24 hours at room temp. |
| Thermal | 80 °C | 48 hours (solid state) |
| Photolytic | UV and Fluorescent Light | 7 days (solution) |
Method Validation
Once the HPLC method has been developed and optimized, it must be validated according to ICH guidelines to ensure it is reliable for its intended purpose.
Table 3: Method Validation Parameters
| Parameter | Description |
| Specificity | The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. |
| Linearity | The ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Visualizations
Caption: HPLC workflow for this compound purity analysis.
Caption: Logical workflow for this compound stability testing.
Conclusion
The described HPLC method provides a solid foundation for the determination of this compound purity and for conducting stability studies. The forced degradation protocol will help in understanding the degradation pathways of this compound and in establishing a validated stability-indicating method. It is imperative that this method be fully validated in accordance with regulatory guidelines before its implementation for routine analysis in a GxP environment.
References
- 1. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. utsc.utoronto.ca [utsc.utoronto.ca]
- 6. researchgate.net [researchgate.net]
- 7. forced degradation study: Topics by Science.gov [science.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pharmasm.com [pharmasm.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the Identification of Vinaxanthone Metabolites Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinaxanthone, a fungal metabolite, has garnered significant interest in the scientific community for its potential therapeutic applications, notably as an inhibitor of Semaphorin 3A (Sema3A), a key molecule in neuronal guidance and immune response.[1][2][3] Understanding the metabolic fate of this compound is a critical step in its development as a therapeutic agent. This document provides a comprehensive overview of the mass spectrometry-based techniques and detailed protocols for the identification and characterization of this compound metabolites.
The biotransformation of xenobiotics like this compound typically involves Phase I and Phase II metabolic reactions, which increase their polarity and facilitate their excretion from the body.[4] These metabolic processes can significantly impact the compound's efficacy, toxicity, and pharmacokinetic profile. Therefore, a thorough characterization of its metabolites is essential for a complete understanding of its biological activity.
This application note outlines a systematic approach for this compound metabolite profiling using advanced liquid chromatography-mass spectrometry (LC-MS) techniques, particularly Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS).
Hypothetical Biotransformation Pathways of this compound
While specific metabolic pathways for this compound are not yet extensively documented in publicly available literature, we can hypothesize potential biotransformation routes based on its chemical structure and common metabolic reactions for similar xanthone scaffolds. These typically involve oxidation, demethylation, and conjugation reactions.
Experimental Workflow for Metabolite Identification
A robust and systematic workflow is crucial for the successful identification and characterization of drug metabolites. The following diagram illustrates a typical workflow for this compound metabolite studies using in vitro models and LC-MS analysis.
Detailed Experimental Protocols
In Vitro Incubation with Human Liver Microsomes
This protocol describes a common in vitro method to generate metabolites of a test compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (HLM), pooled
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile, cold
-
Microcentrifuge tubes
-
Incubator/water bath at 37°C
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, HLM, and the NADPH regenerating system in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 1-10 µM.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding two volumes of cold acetonitrile.
-
Include control incubations: without NADPH (to assess non-enzymatic degradation) and without this compound (blank matrix).
-
Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
UPLC-Q-TOF/MS Analysis
This protocol outlines the parameters for chromatographic separation and mass spectrometric detection of this compound and its metabolites.
Instrumentation:
-
Waters ACQUITY UPLC System or equivalent
-
Waters Xevo G2-XS Q-Tof Mass Spectrometer or equivalent
-
ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
UPLC Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5-95% B over 10 minutes |
Mass Spectrometry Conditions (Q-TOF):
| Parameter | Value |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.0 kV (Positive), 2.5 kV (Negative) |
| Sampling Cone | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Acquisition Range | m/z 50-1200 |
| MS/MS Acquisition | Data-dependent acquisition (DDA) on top 3 most intense ions |
| Collision Energy | Ramped (e.g., 10-40 eV) |
Data Presentation
Quantitative data on the formation of this compound metabolites can be summarized in a table for clear comparison. The following is a template for presenting such data.
Table 1: Hypothetical Quantitative Analysis of this compound Metabolites
| Metabolite | Retention Time (min) | Precursor Ion (m/z) | Proposed Biotransformation | Peak Area (at 60 min) |
| This compound | 5.8 | 385.1336 [M+H]+ | Parent | 1.5 x 10^6 |
| M1 | 4.2 | 401.1285 [M+O+H]+ | Hydroxylation | 3.2 x 10^5 |
| M2 | 4.5 | 371.1179 [M-CH2+H]+ | O-Demethylation | 1.8 x 10^5 |
| M3 | 3.1 | 577.1817 [M+O+GlucA+H]+ | Hydroxylation + Glucuronidation | 8.9 x 10^4 |
This compound Signaling Pathway
This compound is known to inhibit the binding of Semaphorin 3A (Sema3A) to its receptor complex, which consists of Neuropilin-1 (NRP1) and Plexin-A. This inhibition blocks the downstream signaling cascade that leads to growth cone collapse in neurons.[3][5]
Conclusion
The methodologies and protocols described in this application note provide a robust framework for the identification and characterization of this compound metabolites. By employing high-resolution mass spectrometry and systematic data analysis, researchers can gain crucial insights into the metabolic fate of this compound, which is essential for its continued development as a potential therapeutic agent. While the biotransformation pathways presented are hypothetical, they offer a logical starting point for metabolite discovery. The provided protocols are adaptable and can be optimized for specific experimental needs.
References
- 1. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Validating Vinaxanthone's Targets in Cell Lines Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinaxanthone is a natural product that has been identified as a potent inhibitor of several biological targets, including Semaphorin3A (Sema3A), Phospholipase C (PLC), and FabI.[1] Its inhibitory action on Sema3A, a key regulator of axonal guidance and immune responses, makes it a compound of significant interest for therapeutic development, particularly in neurology and oncology.[2][3] Target validation is a critical step in the drug discovery pipeline to confirm the mechanism of action and ensure that the observed phenotypic effects are due to the modulation of the intended target.[4] The CRISPR-Cas9 gene-editing technology offers a powerful and precise tool for validating drug targets by creating knockout cell lines.[5][6][7] This application note provides detailed protocols for utilizing CRISPR-Cas9 to validate the cellular targets of this compound, with a primary focus on Sema3A in neuronal cell lines.
Data Presentation
The following table summarizes the known inhibitory activities of this compound against its putative targets.
| Target | IC50 | Cell Line/System | Reference |
| Semaphorin3A | 0.1-0.2 µM | N/A | [1] |
| Phospholipase C (PLC) | 5.4 µM | Rat Brain | [1] |
| Phospholipase C (PLC) | 9.3 µM | Murine Colon 26 Adenocarcinoma | [1] |
| Phospholipase C (PLC) | 44 µM | Murine Fibroblasts (NIH3T3) | [1] |
| FabI | 0.9 mM | N/A | [1] |
Signaling Pathway
The Sema3A signaling pathway plays a crucial role in neuronal axon guidance. This compound is known to inhibit this pathway. A simplified representation of the Sema3A signaling cascade is depicted below.
Experimental Workflow
The overall workflow for validating this compound's targets using CRISPR-Cas9 involves designing guide RNAs (gRNAs) for the target gene, generating knockout cell lines, and then comparing the phenotypic and molecular responses of wild-type and knockout cells to this compound treatment.
References
- 1. Growth cone collapse assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Semaphorin-3A - Wikipedia [en.wikipedia.org]
- 4. Growth Cone Collapse Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Semaphorins as signals for cell repulsion and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Semaphorin-Induced Growth Cone Collapse and Axon Growth Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Modulators of the Vinaxanthone-Sensitive Neuro-Regenerative Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinaxanthone is a natural product known to exhibit neuroactive properties, primarily through its interaction with the Semaphorin 3A (Sema3A) signaling pathway. Sema3A is a crucial guidance cue in neuronal development and is also implicated in the inhibition of axon regeneration after injury. By inhibiting the repulsive effects of Sema3A, compounds like this compound hold therapeutic promise for promoting neural repair.[1][2]
These application notes describe a proposed high-throughput screening (HTS) strategy to identify novel neuroactive compounds that modulate the same pathway as this compound. This approach utilizes this compound as a reference compound in a phenotypic screen based on neurite outgrowth, a key process in neuronal development and regeneration. The protocols provided are designed for implementation in a research or drug discovery setting, enabling the rapid identification and characterization of new compounds with potential therapeutic value for neurological disorders and injury.
Principle of the Assay
The proposed high-throughput screen is a cell-based phenotypic assay that quantifies neurite outgrowth in the presence of Sema3A. In this assay, a neuronal cell line is cultured under conditions that promote neurite extension. The addition of Sema3A to the culture medium induces growth cone collapse and inhibits neurite outgrowth.
Test compounds are added to the assay wells to assess their ability to counteract the inhibitory effect of Sema3A. This compound is used as a positive control, as it is known to inhibit Sema3A-mediated growth cone collapse.[1][2] The extent of neurite outgrowth is quantified using high-content imaging and analysis. Compounds that promote neurite outgrowth in the presence of Sema3A are identified as "hits" for further investigation.
Data Presentation
The following tables represent hypothetical data from a high-throughput screen designed to identify modulators of the this compound-sensitive pathway.
Table 1: Primary Screen Hit Summary
| Compound ID | Concentration Screened (µM) | % Neurite Outgrowth (vs. This compound Control) | Hit Classification |
| VNX-001 (this compound) | 1 | 100% | Positive Control |
| DMSO | - | 5% | Negative Control |
| Test Cmpd A | 10 | 95% | Strong Hit |
| Test Cmpd B | 10 | 15% | Inactive |
| Test Cmpd C | 10 | 70% | Moderate Hit |
| Test Cmpd D | 10 | 55% | Weak Hit |
Table 2: Dose-Response Analysis of Primary Hits
| Compound ID | IC50 (µM) | Max. Efficacy (% of this compound) |
| VNX-001 (this compound) | 0.85 | 100% |
| Test Cmpd A | 1.2 | 98% |
| Test Cmpd C | 8.5 | 75% |
| Test Cmpd D | >20 | 60% |
Note: IC50 values represent the concentration at which the compound achieves 50% of its maximal effect in counteracting Sema3A-induced neurite growth inhibition. The IC50 for this compound can vary depending on the specific assay conditions and cell type used.[1][3]
Experimental Protocols
Protocol 1: High-Throughput Neurite Outgrowth Assay
This protocol is adapted from established high-content screening methods for neurite outgrowth.[4][5][6]
1. Cell Culture and Plating:
-
Cell Line: A suitable neuronal cell line, such as PC12, SH-SY5Y, or iPSC-derived neurons, should be used. For this protocol, we will use a hypothetical GFP-expressing neuronal cell line for ease of imaging.
-
Culture Conditions: Culture the cells according to the supplier's recommendations.
-
Plating:
-
Coat 384-well, black, clear-bottom microplates with an appropriate extracellular matrix protein (e.g., poly-D-lysine and laminin) to promote cell adhesion and neurite outgrowth.[7]
-
Trypsinize and resuspend the cells in a complete growth medium.
-
Seed the cells at a density optimized for neurite outgrowth analysis (e.g., 2,000-5,000 cells per well).
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
2. Compound Preparation and Addition:
-
Compound Plates: Prepare compound plates by serially diluting test compounds and controls in an appropriate solvent (e.g., DMSO).
-
Controls:
-
Positive Control: this compound (e.g., 1 µM final concentration).
-
Negative Control: Vehicle (e.g., 0.1% DMSO).
-
Sema3A Control: Recombinant Sema3A (concentration to be optimized, e.g., 50 ng/mL) with vehicle.
-
-
Compound Transfer: Use an automated liquid handler to transfer a small volume of the compounds from the compound plates to the cell plates.
3. Sema3A Stimulation:
-
Immediately after compound addition, add recombinant Sema3A to all wells except for the baseline control wells. The final concentration of Sema3A should be predetermined to cause a significant reduction in neurite outgrowth without causing widespread cell death.
4. Incubation:
-
Incubate the plates for a period sufficient to observe robust neurite outgrowth in the positive control wells (e.g., 48-72 hours).
5. Imaging:
-
High-Content Imager: Use an automated high-content imaging system to acquire images of the cells in each well.
-
Image Acquisition:
-
Acquire images using a 10x or 20x objective.
-
Use a GFP filter to visualize the neurons and their neurites.
-
Acquire multiple images per well to ensure a representative sample of the cell population.
-
6. Image Analysis:
-
Software: Use a dedicated image analysis software package (e.g., MetaXpress, CellProfiler) to quantify neurite outgrowth.
-
Parameters: The software should be configured to identify cell bodies and trace neurites. Key parameters to be measured include:
-
Total neurite length per neuron
-
Number of neurites per neuron
-
Number of branch points per neuron
-
Percentage of cells with neurites
-
7. Data Analysis and Hit Identification:
-
Normalization: Normalize the data to the positive (this compound) and negative (Sema3A + vehicle) controls.
-
Hit Criteria: Define a "hit" as a compound that produces a statistically significant increase in neurite outgrowth compared to the negative control. A common threshold is a Z-score > 2 or 3.
-
Dose-Response Curves: For confirmed hits, perform a dose-response analysis to determine the IC50 and maximum efficacy.
Visualizations
Signaling Pathway
Caption: Sema3A Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: High-throughput screening workflow for neuroactive compounds.
Conclusion
The application of this compound as a reference compound in a high-throughput, high-content screen for neurite outgrowth provides a robust platform for the discovery of novel neuroactive molecules. By targeting the Sema3A signaling pathway, this approach has the potential to identify new therapeutic leads for promoting neural regeneration and repair. The detailed protocols and workflows presented here offer a comprehensive guide for researchers and drug discovery professionals to implement this screening strategy in their laboratories.
References
- 1. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth [benthamopenarchives.com]
- 7. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
Application Notes and Protocols: Establishing a Dose-Response Curve for Vinaxanthone in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinaxanthone, a potent and selective inhibitor of Semaphorin3A (Sema3A), has garnered significant interest in neuroscience research for its potential therapeutic applications in nervous system regeneration.[1] Sema3A is a classical repellent molecule for developing neurons and a potent inhibitor of regeneration after nervous system trauma.[1][2] By inhibiting the Sema3A signaling pathway, this compound has been shown to block axonal growth cone collapse in embryonic neurons, a crucial step in neural development and repair.[1][3] This application note provides a detailed protocol for establishing a dose-response curve for this compound in primary neuron cultures. The described methodologies will enable researchers to quantify the effects of this compound on neuronal viability and neurite outgrowth, providing critical data for neuropharmacological and drug development studies.
Materials and Methods
Primary Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rats.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
B-27 Supplement
-
Glutamax
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Poly-D-lysine (PDL)
-
Laminin
-
Neurobasal Medium
-
96-well and 24-well culture plates
Protocol:
-
Coat culture plates with 50 µg/mL PDL in sterile water overnight at 37°C.
-
Wash plates three times with sterile PBS.
-
Coat plates with 10 µg/mL laminin in PBS for at least 4 hours at 37°C.
-
Euthanize the pregnant rat according to institutional guidelines and dissect the E18 embryos.
-
Isolate the cerebral cortices from the embryonic brains in ice-cold dissection medium (DMEM/F12).
-
Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize trypsin with DMEM/F12 containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, Glutamax, and Penicillin-Streptomycin.
-
Plate the neurons at a density of 5 x 10^4 cells/well in a 96-well plate for viability assays or 2 x 10^5 cells/well in a 24-well plate for neurite outgrowth analysis.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
This compound Treatment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Neurobasal medium
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Further dilute the stock solution in Neurobasal medium to prepare a range of working concentrations. Based on previous studies, a suggested starting range is 0.01 µM to 10 µM.[1][2][4]
-
After 24 hours of initial plating, replace half of the culture medium with fresh medium containing the desired concentration of this compound. Ensure a vehicle control group (DMSO at the same final concentration as the highest this compound dose) is included.
-
Incubate the neurons for the desired treatment duration (e.g., 24, 48, or 72 hours).
Experimental Assays
Neuronal Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
After the this compound treatment period, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Cytotoxicity Assessment (LDH Assay)
The LDH assay measures the release of lactate dehydrogenase from damaged cells.
Protocol:
-
After the this compound treatment, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity as a percentage relative to a positive control (e.g., cells treated with a lysis buffer).
Neurite Outgrowth Analysis (Immunocytochemistry)
This protocol uses beta-III tubulin, a neuron-specific marker, to visualize and quantify neurite outgrowth.
Protocol:
-
After this compound treatment, fix the neurons in 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate the cells with a primary antibody against beta-III tubulin (1:500 dilution in 1% BSA) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Wash the cells three times with PBS.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Data Presentation
The following tables present example data for the dose-response effects of this compound on primary neuron cultures.
Table 1: Effect of this compound on Neuronal Viability (MTT Assay)
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle) | 1.25 | 0.08 | 100 |
| 0.01 | 1.23 | 0.07 | 98.4 |
| 0.1 | 1.20 | 0.09 | 96.0 |
| 1 | 1.15 | 0.06 | 92.0 |
| 5 | 0.98 | 0.11 | 78.4 |
| 10 | 0.75 | 0.10 | 60.0 |
Table 2: Effect of this compound on Cytotoxicity (LDH Assay)
| This compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | Cytotoxicity (%) |
| 0 (Vehicle) | 0.15 | 0.02 | 5.0 |
| 0.01 | 0.16 | 0.03 | 5.3 |
| 0.1 | 0.18 | 0.02 | 6.0 |
| 1 | 0.25 | 0.04 | 8.3 |
| 5 | 0.45 | 0.05 | 15.0 |
| 10 | 0.70 | 0.06 | 23.3 |
Table 3: Effect of this compound on Neurite Outgrowth
| This compound (µM) | Average Neurite Length (µm) | Standard Deviation | Number of Primary Neurites | Standard Deviation |
| 0 (Vehicle) | 150 | 25 | 4.2 | 0.8 |
| 0.01 | 155 | 28 | 4.5 | 0.9 |
| 0.1 | 180 | 35 | 5.1 | 1.1 |
| 1 | 210 | 40 | 5.8 | 1.3 |
| 5 | 160 | 30 | 4.6 | 1.0 |
| 10 | 110 | 20 | 3.5 | 0.7 |
Visualizations
References
- 1. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and accurate method to quantify neurite outgrowth from cell and tissue cultures: Two image analytic approaches using adaptive thresholds or machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 4. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Vinaxanthone Off-Target Effects at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to address the challenges of using vinaxanthone at high concentrations. Our goal is to help you design robust experiments and accurately interpret your results by minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its recommended working concentration?
A1: this compound is a potent inhibitor of Semaphorin 3A (Sema3A) signaling, with a reported IC50 in the range of 0.1-0.2 µM.[1] To ensure on-target activity while minimizing off-target effects, it is recommended to start with a concentration range close to the IC50 and not exceeding it by more than a factor of 10 in initial cell-based assays.
Q2: What are the known off-target effects of this compound, especially at high concentrations?
A2: At concentrations significantly above its Sema3A IC50, this compound has been observed to inhibit neurite growth in a non-specific manner, affecting neurite outgrowth induced by both Sema3A and Nerve Growth Factor (NGF).[1][2][3] This suggests that at higher concentrations, this compound interacts with other cellular targets. This compound is also known to inhibit Phospholipase C (PLC) and FabI, though at higher concentrations than for Sema3A.
Q3: How can I be sure that the phenotype I observe is due to Sema3A inhibition and not an off-target effect?
A3: To confirm that your observed phenotype is due to on-target Sema3A inhibition, a multi-pronged approach is recommended:
-
Dose-response experiments: A classic method to distinguish on-target from off-target effects. The EC50 of your observed phenotype should correlate with the IC50 of Sema3A inhibition.
-
Rescue experiments: The phenotype induced by this compound should be rescued by expressing a form of the target that is resistant to the inhibitor or by activating downstream signaling components. A CRISPR/Cas9-based approach can be used to validate the target.
Q4: Are there any known structural analogs of this compound that can be used as controls?
A4: While the synthesis of this compound analogs has been a subject of research, a commercially available, validated inactive analog for use as a negative control is not widely documented.[4] Researchers may need to synthesize their own control compounds or use structurally unrelated inhibitors of the same target as an alternative.
Data Presentation: this compound Inhibitory Activity
| Target | IC50/Ki | Cell/System | Reference |
| On-Target | |||
| Semaphorin 3A (Sema3A) | 0.1-0.2 µM (IC50) | In vitro | [1] |
| Known Off-Targets | |||
| Phospholipase C (PLC) | 5.4 µM (rat brain), 9.3 µM (murine colon 26 Adenocarcinoma), 44 µM (murine fibroblasts NIH3T3) (IC50) | Cell-based | |
| FabI | 0.9 mM (IC50) | In vitro | |
| Substrate (t-o-NAC thioester) for FabI | 3.1 µM (Ki) | In vitro | |
| Cofactor (NADPH) for FabI | 1.0 µM (Ki) | In vitro | |
| Neurite Growth Inhibition (non-specific) | >0.5 µg/mL (~1.2 µM) | Adult Trigeminal Ganglia Neurons | [3] |
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability at High Concentrations
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | 1. Perform a dose-response curve for viability: Use a wide range of this compound concentrations to determine the cytotoxic concentration (CC50). Compare this to the effective concentration (EC50) for your desired phenotype. A large window between the EC50 and CC50 suggests a viable experimental range.2. Use a less sensitive cell line: If possible, test the effect of this compound on a cell line known to be resistant to general cytotoxic effects to see if the observed toxicity is cell-type specific.3. Monitor mitochondrial health: Use assays like MTT or resazurin reduction to assess mitochondrial function, which can be an early indicator of off-target metabolic effects. |
| Solvent (DMSO) toxicity | 1. Keep final DMSO concentration below 0.5%: High concentrations of DMSO can be toxic to cells. Ensure your serial dilutions are planned to keep the final solvent concentration consistent and low across all wells.2. Include a "vehicle-only" control: This control will help you differentiate between the effect of the compound and the effect of the solvent. |
| Compound precipitation | 1. Check for precipitate: Visually inspect the media in your culture plates for any signs of compound precipitation, especially at the highest concentrations.2. Reduce the highest concentration: If precipitation is observed, lower the maximum concentration in your experiment. |
Issue 2: Difficulty in Differentiating On-Target vs. Off-Target Phenotypes
| Possible Cause | Troubleshooting Step |
| High concentration leading to off-target engagement | 1. Titrate down to the lowest effective concentration: Determine the minimal concentration of this compound that still produces the desired on-target phenotype. This reduces the likelihood of engaging lower-affinity off-targets.2. Use a structurally unrelated Sema3A inhibitor: If another Sema3A inhibitor with a different chemical scaffold produces the same phenotype, it strengthens the conclusion that the effect is on-target.3. Perform a target knockdown/knockout experiment: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of Sema3A. If the phenotype of the knockdown/knockout mimics the effect of this compound, it provides strong evidence for on-target activity. |
| Observed phenotype is a downstream consequence of multiple pathways | 1. Perform a rescue experiment: If this compound inhibits a pathway, try to "rescue" the phenotype by adding a downstream activator of that pathway. A successful rescue suggests the effect is on-target.2. Profile downstream signaling: Use techniques like Western blotting or reporter assays to confirm that this compound treatment leads to the expected changes in the Sema3A signaling pathway. |
Experimental Protocols
Protocol 1: Cell Viability Assessment Using MTT Assay
This protocol is for assessing the cytotoxic effects of high concentrations of this compound in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle-only (DMSO) and untreated controls.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-only control.
Protocol 2: Target Validation Using CRISPR/Cas9 Rescue
This protocol provides a general framework for a CRISPR/Cas9-based experiment to validate that the effect of this compound is mediated through Sema3A.
Materials:
-
Cas9-expressing cell line
-
sgRNA targeting Sema3A (Sema3A-KO)
-
Non-targeting control sgRNA (NTC)
-
Lentiviral or other delivery system for sgRNAs
-
This compound
-
Assay reagents for measuring the phenotype of interest
Procedure:
-
Generate Knockout Cells: Transduce the Cas9-expressing cell line with lentivirus carrying either the Sema3A-targeting sgRNA or the NTC sgRNA.
-
Selection and Validation: Select for transduced cells (e.g., using puromycin resistance) and expand the populations. Validate the knockout of Sema3A in the Sema3A-KO cell line by Western blot or qPCR.
-
Phenotypic Assay: Plate both the Sema3A-KO and NTC cell lines.
-
Treatment: Treat both cell lines with a concentration of this compound that has been shown to produce the phenotype of interest in the parental cell line. Also include vehicle-only controls for both cell lines.
-
Analysis: Measure the phenotype of interest in all conditions.
-
Interpretation:
-
If the phenotype is observed in the NTC cells treated with this compound but is absent or significantly reduced in the Sema3A-KO cells (both treated and untreated), this provides strong evidence that the effect of this compound is on-target.
-
If the phenotype is still present in the Sema3A-KO cells treated with this compound, this suggests an off-target effect.
-
Visualizations
Caption: On-target and potential off-target pathways of this compound.
References
- 1. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Technical Support Center: Large-Scale Synthesis of Vinaxanthone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of vinaxanthone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the total synthesis of this compound?
A1: The two main reported strategies for the total synthesis of this compound are:
-
A biomimetic intermolecular Diels-Alder (IMDA) cycloaddition approach: This strategy, pioneered by Tatsuta et al., involves the dimerization of a highly functionalized precursor molecule. A key feature of this route is the spontaneous [4+2] cycloaddition between two molecules of the precursor.[1]
-
A biomimetic dimerization of 5,6-dehydropolivione: This convergent approach, developed by Siegel and colleagues, focuses on the dimerization of a key intermediate, 5,6-dehydropolivione, to construct the this compound core. This method is noted for its efficiency, achieving the total synthesis in as few as nine steps.[2]
Q2: What are the known stability issues for this compound and its synthetic intermediates?
A2: While specific stability data for all this compound precursors is not extensively published, researchers should consider the following based on the functional groups present:
-
Phenolic Hydroxyl Groups: The multiple phenolic hydroxyl groups in this compound and its precursors are susceptible to oxidation, especially under basic conditions or in the presence of air and light. This can lead to the formation of colored impurities. It is advisable to handle these compounds under an inert atmosphere (e.g., nitrogen or argon) and to protect them from light where possible.
-
Catechol Moieties: The catechol fragments present in the precursors are particularly prone to oxidation, which can lead to the formation of quinone-type byproducts.
-
General Handling: It is good practice to store this compound and its intermediates in a cool, dark, and dry place under an inert atmosphere to minimize degradation.
Troubleshooting Guides
Low Yield in the Intermolecular Diels-Alder Reaction
Problem: The key intermolecular Diels-Alder cycloaddition step is providing a low yield of the desired dimerized product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | The reaction may require higher temperatures or longer reaction times to proceed to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. The use of a sealed tube and high temperatures (e.g., 200 °C in toluene) has been reported to be effective.[1] |
| Side Reactions | In the absence of an appropriate additive, significant side reactions can occur, leading to the formation of ring-opened and aromatized byproducts. The addition of a hindered, non-nucleophilic base such as 2,6-di-tert-butyl-4-methylphenol (DTBMP) has been shown to suppress these side reactions and improve the yield of the desired Diels-Alder adduct.[1] |
| Precursor Purity | Impurities in the precursor can inhibit the cycloaddition reaction. Ensure the precursor is of high purity before attempting the dimerization. Purification of the precursor by column chromatography or recrystallization may be necessary. |
| Solvent Choice | The choice of solvent can influence the reaction rate and selectivity. Toluene has been used successfully for this step.[1] Consider screening other high-boiling, non-polar solvents if yields remain low. |
Formation of Byproducts in the Dimerization Step
Problem: Analysis of the crude reaction mixture from the Diels-Alder dimerization shows the presence of significant byproducts.
Identified Byproducts and Mitigation Strategies:
| Byproduct Structure | Formation Mechanism | Mitigation Strategy |
| Ring-opened and aromatized compounds | These byproducts can arise from the elimination of a phenol portion from the intermediate adducts, followed by oxidative aromatization.[1] | The addition of 2,6-di-tert-butyl-4-methylphenol (DTBMP) to the reaction mixture has been shown to significantly reduce the formation of these byproducts. It is proposed that DTBMP is oxidized to the corresponding quinone, which in turn oxidizes the desired Diels-Alder adduct to the aromatized product, outcompeting the side reaction pathways.[1] |
| Deacetylated byproducts | Further deacetylation of the aromatized byproducts can also occur.[1] | The use of DTBMP as described above is also effective in minimizing the formation of these secondary byproducts.[1] |
Purification Challenges of this compound
Problem: Difficulty in obtaining pure this compound after the final deprotection step.
Purification Strategies:
| Issue | Recommended Protocol |
| Removal of Aluminum Salts | The final deprotection step often utilizes aluminum chloride (AlCl₃).[1] Residual aluminum salts can be difficult to remove. After quenching the reaction, perform multiple aqueous washes, including a dilute acid wash (e.g., 1M HCl) followed by a brine wash, to effectively remove these salts. |
| Chromatography | This compound is a polar molecule. Purification can be achieved using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity with a more polar solvent (e.g., methanol), is often effective. The use of a small percentage of acetic acid in the eluent can help to improve peak shape and reduce tailing for acidic compounds like this compound. |
| Recrystallization | For final purification to obtain highly pure, crystalline material, recrystallization can be employed. A suitable solvent system would likely be a polar solvent or a mixture of polar solvents. Experiment with solvent systems such as methanol/water, ethanol/water, or acetone/hexanes. |
| High-Performance Liquid Chromatography (HPLC) | For obtaining analytical-grade purity, preparative reverse-phase HPLC can be utilized. A C18 column with a gradient of water and acetonitrile, often with a trifluoroacetic acid (TFA) modifier, is a common choice for purifying polar compounds. |
Experimental Protocols
Key Experiment: Intermolecular Diels-Alder Cycloaddition (Based on Tatsuta et al.) [1]
-
Reaction Setup: A solution of the this compound precursor and 2,6-di-tert-butyl-4-methylphenol (DTBMP) in toluene is placed in a sealed tube.
-
Reaction Conditions: The sealed tube is heated at 200 °C for 24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by silica gel column chromatography to yield the protected this compound.
Key Experiment: Final Deprotection (Based on Tatsuta et al.) [1]
-
Reaction Setup: To a solution of the protected this compound in toluene, aluminum chloride (AlCl₃) is added.
-
Reaction Conditions: The mixture is heated at 110 °C for 2 hours.
-
Work-up and Purification: The reaction is quenched by the addition of water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography to afford this compound.
Visualizations
References
Technical Support Center: Vinaxanthone for Targeted Nerve Regeneration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with vinaxanthone to promote targeted nerve regeneration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in nerve regeneration?
A1: this compound is primarily known as a selective inhibitor of Semaphorin 3A (Sema3A).[1][2][3] Sema3A is a protein that typically acts as a repellent to growing axons during embryonic development and can inhibit nerve regeneration after injury in the adult nervous system.[4][5] By inhibiting Sema3A, this compound helps to create a more permissive environment for axonal growth and regeneration.[1][5] Recent research also suggests that this compound may act as a positive allosteric modulator of the succinate receptor 1 (SUCNR1), which is involved in pro-angiogenic responses, potentially contributing to its regenerative effects.[2]
Q2: In what experimental models has this compound shown efficacy?
A2: this compound has demonstrated pro-regenerative effects in several preclinical models, including spinal cord injury and corneal transplantation.[1][2] In a murine model of corneal transplantation, subconjunctival injections of this compound (also referred to as SM-345431) promoted a robust network of regenerating nerves and functional recovery of corneal sensation.[1] Studies have also shown its ability to enhance axonal regeneration, remyelination, and angiogenesis, leading to improved motor function after spinal cord transection in rats.[5]
Q3: What are the known off-target effects of this compound?
A3: At concentrations above its IC50, this compound has been observed to have off-target effects, including the inhibition of neurite growth in adult neurons treated with either Sema3A or Nerve Growth Factor (NGF).[3][4][5] This suggests that at higher doses, this compound may have an anti-regenerative effect, highlighting the importance of careful dose-response studies.[6]
Q4: What are the challenges associated with delivering this compound for central nervous system (CNS) regeneration?
A4: A significant challenge for CNS applications is overcoming the blood-brain barrier (BBB).[7][8] The BBB is a highly selective barrier that restricts the passage of many therapeutic compounds from the bloodstream into the brain.[8] Current in vivo studies have primarily utilized direct administration methods like subconjunctival injections for peripheral nerve regeneration.[1] Developing effective delivery systems, such as lipid nanocarriers or other nanoparticle-based strategies, is crucial for translating the therapeutic potential of this compound to CNS disorders.[8]
Troubleshooting Guides
Problem 1: I am not observing the expected pro-regenerative effects of this compound in my adult neuron cultures.
-
Possible Cause 1: Inappropriate Concentration.
-
Suggestion: this compound exhibits a narrow therapeutic window. At concentrations significantly above its IC50 (approximately 0.1 µg/mL or 0.16 µM), it can inhibit neurite outgrowth.[5][6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific neuronal cell type and experimental conditions. Concentrations of 0.5 µg/mL and higher have been shown to inhibit neurite sprouting.[5][6]
-
-
Possible Cause 2: Differences in Embryonic vs. Adult Neuronal Responses.
-
Suggestion: Studies have shown that while this compound effectively inhibits Sema3A-induced growth cone collapse in embryonic neurons, it may not block the growth-promoting effects of Sema3A on adult neurons at concentrations around its IC50.[3][4] The signaling pathways governing regeneration can differ between developing and mature neurons. Consider that the pro-regenerative effects observed in vivo may also be due to this compound's influence on non-neuronal cells.[4]
-
Problem 2: I am seeing toxicity or a decrease in neurite outgrowth at higher concentrations of this compound.
-
Possible Cause: Off-Target Effects.
-
Suggestion: As mentioned, high concentrations of this compound can be inhibitory.[6] This inhibitory effect has been observed even in the presence of growth factors like NGF, suggesting a mechanism that may not be specific to Sema3A signaling.[6] If you are observing inhibitory effects, significantly reduce the concentration of this compound in your experiments and re-evaluate the dose-response.
-
Problem 3: I am struggling to deliver this compound effectively to the site of injury in my in vivo model, particularly in the CNS.
-
Possible Cause: Poor Bioavailability and Blood-Brain Barrier Penetration.
-
Suggestion: For CNS applications, systemic delivery of this compound is unlikely to be effective due to the BBB.[7][8] Consider localized delivery methods such as direct injection to the injury site or the use of implantable biomaterials. For broader CNS delivery, exploring advanced drug delivery systems like nanoparticles, liposomes, or microemulsions may be necessary to enhance BBB penetration.[8]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Assay | Reference |
| IC50 | ~0.09 µg/mL (0.16 µM) | Embryonic Rat DRG Neurons | Growth Cone Collapse | [6] |
| Effective Concentration | 0.1 µg/mL | Embryonic Mouse DRG Neurons | Inhibition of Sema3A-induced Growth Cone Collapse | [5][9] |
| Inhibitory Concentration | ≥ 0.5 µg/mL | Adult Mouse Trigeminal Ganglion Neurons | Inhibition of Neurite Sprouting | [5][6] |
Table 2: In Vivo Administration of this compound (SM-345431)
| Administration Route | Dosage | Frequency | Duration | Animal Model | Outcome | Reference |
| Subconjunctival Injection | 0.1 mg/mL | Every 2 days | 3 weeks | Murine Corneal Transplantation | Accelerated peripheral nerve regeneration and sensitivity | [10] |
Experimental Protocols
1. Growth Cone Collapse Assay
This assay is used to determine the ability of this compound to inhibit Sema3A-induced axonal repulsion in embryonic neurons.
-
Cell Culture: Isolate Dorsal Root Ganglion (DRG) neurons from E15 mouse embryos and culture on a suitable substrate (e.g., laminin-coated plates).
-
Induction of Neurite Outgrowth: Culture neurons in the presence of a neurotrophic factor, such as Nerve Growth Factor (NGF), for 24 hours to induce the formation of neurites with well-developed growth cones.
-
This compound Pre-incubation: Pre-incubate the neurons with varying concentrations of this compound (e.g., 0.1 µg/mL) for 1 hour.
-
Sema3A Treatment: Add Sema3A to the culture medium. A control group should receive only Sema3A without this compound pre-incubation.
-
Analysis: Observe and quantify the percentage of collapsed growth cones at a specific time point after Sema3A addition (e.g., 30-60 minutes). A collapsed growth cone is typically defined by the loss of lamellipodia and filopodia. Time-lapse microscopy can be used for dynamic analysis.[5][9]
2. Neurite Outgrowth Assay in Adult Neurons
This assay assesses the effect of this compound on the elongation of neurites from adult neurons.
-
Cell Culture: Isolate trigeminal ganglion (TG) neurons from adult mice and culture them.
-
Treatment Groups:
-
Control (no treatment)
-
NGF (positive control for neurite growth)
-
Sema3A (can promote growth in some adult neurons)
-
This compound at various concentrations
-
This compound pre-incubation followed by NGF or Sema3A
-
NGF or Sema3A treatment followed by the addition of this compound
-
-
Incubation: Culture the neurons for 2-4 days.
-
Analysis: Fix and stain the neurons (e.g., with an antibody against βIII-tubulin). Capture images and measure the length of the longest neurite for each neuron and the number of branches.[6]
Visualizations
Caption: this compound inhibits the Sema3A signaling pathway.
Caption: Workflow for in vitro testing of this compound.
References
- 1. The Semaphorin 3A Inhibitor SM-345431 Accelerates Peripheral Nerve Regeneration and Sensitivity in a Murine Corneal Transplantation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and opportunities in CNS delivery of therapeutics for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug delivery for neurodegenerative diseases is a problem, but lipid nanocarriers could provide the answer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Unexpected Phenotypes in Vinaxanthone-Treated Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes observed in animal models treated with vinaxanthone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Semaphorin3A (Sema3A), Phospholipase C (PLC), and FabI.[1] Its effects on nerve regeneration are primarily attributed to its inhibition of Sema3A, a protein that typically acts as a repellent for developing neurons but can promote regeneration in adult neurons.[2][3]
Q2: What are the known off-target or unexpected effects of this compound in vitro?
A2: While this compound can promote nerve regeneration, it has been shown to have off-target effects, particularly at concentrations above its IC50.[2][3][4] At higher doses, it can paradoxically inhibit neurite growth in adult neurons, even in the presence of growth factors like Nerve Growth Factor (NGF).[2][3][4]
Q3: Could the pro-regenerative effects of this compound observed in vivo be due to mechanisms other than direct action on neurons?
A3: Yes, this is a key consideration. The pro-regenerative effects seen in animal models might be due to the pleiotropic effects of Sema3A on various non-neuronal cell types involved in the injury response, such as immune cells and vascular cells.[2][3] Therefore, the overall in vivo outcome may be a composite of this compound's effects on multiple cell types in the tissue microenvironment.[3]
Q4: Has systemic toxicity of this compound been reported in animal models?
A4: Based on currently available literature, a detailed systemic toxicology profile for this compound has not been extensively published. Most studies have focused on its effects in localized models of nerve injury, such as in the eye.[3] Researchers observing unexpected systemic effects like weight loss, organ abnormalities, or behavioral changes should consider conducting further toxicological assessments.
Troubleshooting Guides for Unexpected Phenotypes
Issue 1: Inhibition of Neuronal Growth or Lack of Efficacy in Neuronal Regeneration Models
Symptoms:
-
Reduced neurite outgrowth in cultured adult neurons compared to controls.
-
Failure to observe expected nerve regeneration in vivo.
-
Worsening of neuronal damage in the presence of this compound.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Concentration-dependent inhibition: this compound can inhibit neurite growth at concentrations above its IC50.[2][3][4] | 1. Conduct a dose-response study: Test a range of this compound concentrations, both below and above the reported IC50 (0.1-0.2 µM for Sema3A), to determine the optimal therapeutic window for your specific neuronal type and culture conditions.[1] 2. Verify the concentration: Ensure accurate preparation of stock solutions and dilutions. |
| Differential effects on embryonic vs. adult neurons: this compound effectively inhibits Sema3A-induced growth cone collapse in embryonic neurons but may not block the growth-promoting effects of Sema3A in adult neurons.[2][3] | 1. Characterize your neuronal model: Be aware of the developmental stage of your neurons (embryonic vs. adult) as their response to Sema3A and its inhibitors can differ. 2. Consider alternative mechanisms: The in vivo effects may be indirect. Investigate the effects of this compound on non-neuronal cells in your model system (e.g., glia, immune cells). |
| Toxicity: At high concentrations, this compound may induce cytotoxicity, although some studies have shown no significant impact on neuron survival at inhibitory concentrations.[3] | 1. Perform a cell viability assay: Use assays such as MTT, LDH, or live/dead staining to assess cell health at different this compound concentrations. 2. Titrate the dose in vivo: If systemic toxicity is suspected, perform a dose-escalation study to identify a maximum tolerated dose (MTD). |
Issue 2: Unexpected Systemic Phenotypes (e.g., Weight Loss, Organ-Specific Toxicity, Behavioral Changes)
Symptoms:
-
Significant weight loss or gain in treated animals compared to vehicle controls.
-
Changes in organ-to-body weight ratios.
-
Elevated liver enzymes or kidney function markers in blood tests.
-
Observable behavioral changes (e.g., lethargy, hyperactivity).
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inhibition of Phospholipase C (PLC) in other tissues: PLC is a crucial enzyme in many signaling pathways throughout the body. Its inhibition could lead to widespread, unpredicted effects. | 1. Literature review: Investigate the role of PLC in the affected organ system to form a hypothesis. 2. Histopathological analysis: Conduct a thorough histological examination of major organs (liver, kidney, spleen, etc.) to identify any cellular changes. |
| Role of Sema3A in other organ systems: Sema3A is known to be expressed in various tissues, including the kidneys, and plays a role in immune regulation and angiogenesis.[5] | 1. Assess kidney and immune function: Measure standard markers of kidney function (e.g., BUN, creatinine) and perform a complete blood count (CBC) with differential to assess immune cell populations. 2. Investigate vascular changes: Examine tissues for any abnormalities in blood vessel formation or integrity. |
| General compound toxicity: The observed phenotype may be a result of general toxicity not specific to the known targets of this compound. | 1. Systematic toxicological evaluation: Follow standard guidelines for juvenile animal toxicity studies, including macroscopic observations, brain and organ weights, and microscopic evaluation of neural and other tissues.[6] 2. Pharmacokinetic/Pharmacodynamic (PK/PD) studies: Determine the distribution and concentration of this compound in different tissues to correlate exposure with the observed phenotypes. |
Quantitative Data Summary
Table 1: In Vitro Effects of this compound on Neurite Outgrowth
| Treatment | Concentration | Effect on Neurite Outgrowth | Cell Type | Citation |
| This compound | < 0.25 µg/mL | Similar to control | Adult Trigeminal Ganglion (TG) Neurons | [3][4] |
| This compound | ≥ 0.5 µg/mL | Inhibition of neurite sprouting | Adult TG Neurons | [3][4] |
| This compound | 0.1 µg/mL (IC50) | Fails to inhibit Sema3A- or NGF-induced neurite growth | Adult TG Neurons | [4] |
| This compound | 1 µg/mL | Significant inhibition of Sema3A- and NGF-induced neurite growth | Adult TG Neurons | [4] |
Table 2: In Vivo Effects of this compound
| Animal Model | Treatment Protocol | Observed Effect | Citation |
| Murine Corneal Transplantation | 0.1 mg/mL subconjunctival injections every 2 days for 3 weeks | Accelerated peripheral nerve regeneration and improved corneal sensitivity | [3] |
| Doxorubicin-induced Podocytopathy (Mouse) | 20 µg intraperitoneal injection | Protects from podocyte injury through an anti-apoptotic mechanism | [1] |
Experimental Protocols
Protocol 1: In Vitro Neurite Outgrowth Assay
This protocol is adapted from studies on the effect of this compound on adult trigeminal ganglion (TG) neurons.[3][4]
-
Neuron Isolation: Isolate trigeminal ganglia from adult mice (e.g., 4-6 week old Thy1-YFP mice).
-
Cell Culture: Plate dissociated neurons on a suitable substrate (e.g., poly-D-lysine and laminin-coated plates) in a defined growth medium.
-
Treatment Application (Pre-treatment protocol):
-
One hour prior to adding growth factors, incubate the neurons with varying concentrations of this compound (e.g., 0.05 µg/mL to 1 µg/mL).
-
Add growth factors such as Sema3A (e.g., 50 ng/mL) or NGF (e.g., 50 ng/mL) to the respective wells.
-
-
Incubation: Culture the neurons for 48-72 hours.
-
Imaging: Acquire images of the neurons using fluorescence microscopy.
-
Analysis:
-
Quantify the percentage of neurons with neurites.
-
Measure the length of the longest neurite for each neuron.
-
Perform Sholl analysis to assess neurite branching complexity.
-
Include a vehicle control (DMSO) and positive controls (Sema3A or NGF alone).
-
Protocol 2: In Vivo Corneal Nerve Regeneration Model
This protocol is based on a murine corneal transplantation model used to assess this compound's efficacy.[3]
-
Animal Model: Use adult mice (e.g., C57BL/6).
-
Surgical Procedure: Perform a 2 mm diameter corneal transplantation to induce nerve injury.
-
Treatment: Administer this compound (e.g., 0.1 mg/mL) or vehicle via subconjunctival injection immediately after surgery and every two days thereafter for a period of 3 weeks.
-
Functional Assessment:
-
At the study endpoint (e.g., 3 weeks post-transplantation), assess corneal sensitivity using a Cochet-Bonnet esthesiometer.
-
-
Histological Analysis:
-
Euthanize the animals and collect the corneas.
-
Perform whole-mount immunofluorescence staining for a neuronal marker (e.g., βIII-tubulin).
-
Acquire images of the entire cornea using a confocal microscope.
-
Quantify the nerve fiber area and density in the transplanted region.
-
Visualizations
Caption: this compound inhibits Sema3A signaling to prevent growth cone collapse.
References
- 1. Effect of Xanthone Derivatives on Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of glyphosate herbicide ingestion on kidney function in rats on a balanced diet - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce variability in vinaxanthone functional recovery assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in vinaxanthone functional recovery assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in functional recovery assays?
This compound is a potent and selective inhibitor of Semaphorin3A (Sema3A).[1] In the context of functional recovery, particularly in neuronal studies, it is used to block the inhibitory effects of Sema3A on axonal growth.[2][3][4] By inhibiting Sema3A, this compound can promote nerve regeneration and functional recovery in various experimental models.[2][3][5]
Q2: What are the most common functional recovery assays used with this compound?
The most common assays involve primary neurons or neuronal cell lines and measure neurite outgrowth or growth cone collapse. For example, embryonic dorsal root ganglia (DRG) neurons are often used to assess the inhibition of Sema3A-induced growth cone collapse by this compound.[2][4] Another common assay measures the promotion of neurite formation in the presence of inhibitory factors.[2]
Q3: What is a typical IC50 for this compound in these assays?
The reported in vitro IC50 for this compound is approximately 0.09 µg/mL (or 0.16 µM).[5] However, the optimal concentration can vary depending on the cell type and specific assay conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: What are the main sources of variability in this compound functional recovery assays?
Variability in these cell-based assays can arise from multiple sources, including:
-
Cell Culture Conditions: Inconsistent cell density, passage number, and media composition can lead to phenotypic drift and variable responses.[6]
-
Assay Protocol: Pipetting errors, inconsistent incubation times, and variability in reagent concentrations can all contribute to noise in the data.[7][8]
-
Reagent Quality: The stability of reagents like growth factors (e.g., FGF2) can impact results.[7]
-
Cell Health: The overall health and viability of the cells at the time of the assay are critical.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound functional recovery assays.
Issue 1: High Variability Between Replicate Wells
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider using a reversed pipetting technique. Automating cell seeding can also reduce variability. |
| Edge Effects | To mitigate evaporation from outer wells, consider not using the outermost wells of the microplate.[10] Alternatively, fill the outer wells with sterile PBS or media to maintain humidity.[9] Randomizing the placement of samples and controls across the plate can also help.[9][10] |
| Pipetting Errors | Calibrate pipettes regularly. Use low-retention pipette tips. For small volumes, perform a visual check to ensure the correct volume has been dispensed. |
| Incomplete Reagent Mixing | Gently mix reagents by swirling or tapping the plate after addition. Avoid vigorous shaking that could displace cells. |
Issue 2: Inconsistent or No Effect of this compound
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. The reported IC50 is a starting point, but may need optimization.[5] |
| Incorrect Timing of Treatment | The timing of this compound addition relative to the addition of Sema3A or other treatments is critical. For inhibition studies, pre-incubation with this compound before adding the inhibitory factor is often necessary.[2][4] |
| Degraded this compound Stock | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. This compound is typically dissolved in DMSO and stored at -80°C.[5] |
| Cell Passage Number | High passage numbers can lead to phenotypic changes in cells, altering their responsiveness.[6] Use cells within a defined, low passage number range. It is recommended to use cryopreserved cell banks to ensure consistency between experiments.[6][11] |
| Off-Target Effects | At concentrations significantly above its IC50, this compound may have off-target effects that can inhibit neurite growth.[2][3] Ensure you are using a specific and optimized concentration. |
Issue 3: Poor Cell Health or Low Neurite Outgrowth in Controls
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Culture Conditions | Ensure the cell culture medium, temperature, CO2 levels, and humidity are optimal for the specific cell type. Any variability in culture conditions can affect results.[6] |
| Contamination | Regularly test for mycoplasma and other contaminants, as these can significantly impact cell health and behavior.[8] |
| Cell Source and Authentication | Obtain cells from a reputable source like the American Type Culture Collection (ATCC) and perform cell line authentication to avoid using misidentified cell lines.[6] |
| Growth Factor Instability | Some growth factors are unstable in culture media.[7] Follow manufacturer's recommendations for storage and handling, and consider the stability of critical components in your media. |
Experimental Protocols
Protocol 1: Growth Cone Collapse Assay
This protocol is adapted from studies on embryonic dorsal root ganglia (DRG) neurons.[2][4]
-
Cell Culture: Isolate DRG neurons from E15 mouse embryos and plate on coverslips pre-coated with poly-L-lysine and laminin. Culture overnight in a suitable neurobasal medium supplemented with B27 and NGF to allow for neurite extension.
-
This compound Pre-incubation: Pre-incubate the cultured neurons with varying concentrations of this compound (e.g., 0.05 to 2 µg/mL) for 1 hour at 37°C.[5] Include a vehicle control (DMSO).
-
Sema3A Treatment: Add Sema3A to the culture medium at a final concentration known to induce growth cone collapse (e.g., 50 ng/mL) and incubate for 30-60 minutes.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with a marker for actin filaments, such as phalloidin, to visualize the growth cone morphology.
-
Quantification: Image the growth cones using fluorescence microscopy. A growth cone is considered "collapsed" if it lacks lamellipodia and has a pencil-like appearance. Quantify the percentage of collapsed growth cones for each treatment condition.
Protocol 2: Neurite Outgrowth Inhibition Assay
-
Cell Seeding: Plate primary neurons or a neuronal cell line (e.g., PC12) at a low density on a 96-well plate coated with an appropriate substrate.
-
Treatment:
-
Control Group: Treat cells with a growth-promoting factor (e.g., NGF).
-
Inhibitory Group: Treat cells with the growth-promoting factor and Sema3A.
-
This compound Group: Pre-incubate cells with this compound for 1 hour, then add the growth-promoting factor and Sema3A.
-
-
Incubation: Incubate the plate for 24-72 hours to allow for neurite outgrowth.
-
Staining: Fix the cells and stain with an antibody against a neuronal marker (e.g., β-III tubulin).
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use image analysis software to quantify neurite length and the percentage of cells with neurites.
Data Presentation
Table 1: Troubleshooting High Variability in Replicates
| Parameter | Acceptable %CV | Potential Cause if High |
| Cell Number per Well | < 10% | Inhomogeneous cell suspension, inaccurate pipetting |
| Neurite Length | < 15% | Edge effects, inconsistent incubation time |
| % of Neurite-Bearing Cells | < 15% | Inconsistent reagent addition, variability in cell health |
Table 2: Example Dose-Response Data for this compound in a Growth Cone Collapse Assay
| This compound (µg/mL) | % Growth Cone Collapse (Mean ± SD) |
| 0 (Vehicle Control) | 65 ± 5 |
| 0.05 | 45 ± 6 |
| 0.1 | 25 ± 4 |
| 0.5 | 15 ± 3 |
| 1.0 | 12 ± 2 |
Visualizations
Caption: Simplified Sema3A signaling pathway leading to growth cone collapse and its inhibition by this compound.
Caption: General experimental workflow for a this compound functional recovery assay.
Caption: A logical troubleshooting workflow for common issues in this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. cellgs.com [cellgs.com]
- 8. youtube.com [youtube.com]
- 9. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 10. 设计 RNAi 实验时控制细胞检测的变异性 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating Vinaxanthone's Inhibitory Effect on the Sema3A Signaling Pathway: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the Semaphorin 3A (Sema3A) signaling pathway, this guide provides a comparative analysis of vinaxanthone and other alternative inhibitors. Sema3A, a secreted protein, is a key player in neuronal guidance, immune regulation, and angiogenesis, making it a significant target for various pathologies.[1][2] This document summarizes quantitative data, details experimental protocols for inhibitor validation, and visualizes key pathways and workflows to aid in the objective assessment of this compound's performance.
Comparative Analysis of Sema3A Inhibitors
The inhibitory effects of this compound and alternative compounds on Sema3A signaling have been quantified using various in vitro assays. The following tables summarize the key performance indicators for this compound, a related small molecule xanthofulvin, and a monoclonal antibody inhibitor, F11.
Table 1: Small Molecule Inhibitors of Sema3A
| Compound | Type | IC50 (Growth Cone Collapse Assay) | Source |
| This compound | Small Molecule (Xanthone) | 0.1 µg/mL | [3] |
| Xanthofulvin | Small Molecule (Xanthone) | 0.09 µg/mL | [3] |
Table 2: Antibody-Based Inhibitor of Sema3A
| Inhibitor | Type | Binding Affinity (KD) | Functional Inhibition | Source |
| F11 | Monoclonal Antibody | High affinity to human and mouse Sema3A | Dose-dependent inhibition of glioblastoma cell migration and proliferation | [3] |
Experimental Protocols
The validation of Sema3A inhibitors relies on robust and reproducible experimental methodologies. The following are detailed protocols for two key in vitro assays used to assess the efficacy of compounds like this compound.
Growth Cone Collapse Assay
This assay is a cornerstone for evaluating the inhibitory effect of compounds on the repulsive guidance function of Sema3A on neurons.
Objective: To determine the concentration at which an inhibitor can block Sema3A-induced collapse of neuronal growth cones.
Materials:
-
Dorsal Root Ganglion (DRG) neurons (e.g., from chick embryos)
-
Cell culture medium (e.g., Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin)
-
Poly-L-lysine and laminin-coated culture dishes or coverslips
-
Recombinant Sema3A protein
-
Test inhibitor (e.g., this compound)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Phalloidin conjugated to a fluorescent dye (for actin staining)
-
Microscope with phase-contrast and fluorescence capabilities
Procedure:
-
Cell Culture: Isolate DRG neurons from embryonic day 7-8 chick embryos and plate them on poly-L-lysine and laminin-coated dishes. Culture the neurons overnight in a humidified incubator at 37°C and 5% CO2 to allow for neurite extension.[4]
-
Inhibitor Pre-incubation: Treat the cultured neurons with varying concentrations of the test inhibitor (e.g., this compound) for a specified period (e.g., 1 hour) before the addition of Sema3A.
-
Sema3A Treatment: Add a pre-determined concentration of recombinant Sema3A to the culture medium. This concentration should be sufficient to induce growth cone collapse in a significant portion of the neurons (typically determined through a dose-response experiment).
-
Incubation: Incubate the neurons with Sema3A and the inhibitor for a short period (e.g., 30-60 minutes).[4]
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain with fluorescently labeled phalloidin to visualize the actin cytoskeleton of the growth cones.
-
Imaging and Analysis: Using a microscope, acquire images of the growth cones. A growth cone is typically classified as "collapsed" if it lacks lamellipodia and has few or no filopodia.[4] Calculate the percentage of collapsed growth cones for each inhibitor concentration.
-
Data Interpretation: Plot the percentage of collapsed growth cones against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that reduces the Sema3A-induced collapse by 50%.
Neurite Outgrowth Inhibition Assay
This assay assesses the ability of an inhibitor to counteract the inhibitory effect of Sema3A on the elongation of neurites.
Objective: To quantify the effect of an inhibitor on neurite length in the presence of Sema3A.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons (e.g., DRG neurons)
-
Cell culture reagents and coated plates as described for the growth cone collapse assay
-
Recombinant Sema3A protein
-
Test inhibitor (e.g., this compound)
-
Fixative solution
-
Antibodies against neuronal markers (e.g., β-III tubulin) and appropriate secondary antibodies
-
Imaging software for neurite length measurement
Procedure:
-
Cell Plating: Plate the neuronal cells at a low density on coated culture dishes and allow them to adhere.
-
Treatment: Treat the cells with a vehicle control, Sema3A alone, the test inhibitor alone, or a combination of Sema3A and varying concentrations of the test inhibitor.
-
Incubation: Culture the cells for a period sufficient to observe significant neurite outgrowth (e.g., 24-72 hours).
-
Fixation and Immunostaining: Fix the cells and perform immunocytochemistry using an antibody against a neuronal marker like β-III tubulin to visualize the neurons and their neurites.
-
Imaging: Acquire images of the stained neurons using a fluorescence microscope.
-
Analysis: Use an automated or manual image analysis software to trace and measure the length of the neurites for a significant number of neurons in each treatment group.
-
Data Interpretation: Compare the average neurite length between the different treatment groups. A successful inhibitor will show a rescue of the neurite outgrowth that was inhibited by Sema3A.
Visualizing the Molecular Pathway and Experimental Logic
To further clarify the mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
Caption: The Sema3A signaling pathway leading to growth cone collapse and the inhibitory action of this compound.
Caption: A simplified workflow for the in vitro validation of Sema3A inhibitors like this compound.
References
- 1. Semaphorin 3A Elicits Stage-Dependent Collapse, Turning, and Branching in Xenopus Retinal Growth Cones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meningeal cell-derived semaphorin 3A inhibits neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-SEMA3A Antibody: A Novel Therapeutic Agent to Suppress Glioblastoma Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nerve Growth Factor and Semaphorin 3A Signaling Pathways Interact in Regulating Sensory Neuronal Growth Cone Motility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Vinaxanthone and Xanthofulvin for Promoting Axonal Regeneration
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective therapeutic strategies to promote axonal regeneration following injury to the central and peripheral nervous system is a paramount goal in neuroscience research. Among the promising small molecules under investigation are vinaxanthone and xanthofulvin, two structurally related natural products. This guide provides an objective comparison of their performance in promoting axonal regeneration, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms of action.
At a Glance: Performance Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and xanthofulvin in various experimental models of axonal regeneration. It is important to note that a direct head-to-head comparison in the same experimental setup has not been reported in the reviewed literature. Therefore, the data presented here is from different studies and models, which should be considered when interpreting the results.
Table 1: In Vitro Efficacy of this compound and Xanthofulvin on Neurite Outgrowth
| Compound | Assay Type | Neuronal Cell Type | Concentration | Key Findings |
| This compound | Neurite Outgrowth Assay | Adult Trigeminal Ganglion (TG) Neurons | 0.1 µg/mL (IC50) | Did not significantly inhibit neurite formation induced by Sema3A or NGF.[1] |
| Adult Trigeminal Ganglion (TG) Neurons | ≥ 0.5 µg/mL | Inhibited neurite sprouting.[1] | ||
| Xanthofulvin (SM-216289) | Not available | Not available | Not available | Data from comparable in vitro neurite outgrowth assays were not found in the reviewed literature. |
Table 2: In Vitro Efficacy in Sema3A-Induced Growth Cone Collapse Assay
| Compound | Neuronal Cell Type | Concentration | Key Findings |
| This compound | Embryonic Dorsal Root Ganglion (DRG) Neurons | 0.1 µg/mL | Inhibited Sema3A-induced growth cone collapse.[1] |
| Xanthofulvin (SM-216289) | Not available | Not available | While reported to be a Sema3A inhibitor, specific quantitative data from growth cone collapse assays were not found in the reviewed literature. |
Table 3: In Vivo Efficacy in Animal Models of Nerve Injury
| Compound | Animal Model | Injury Type | Treatment Regimen | Key Findings |
| This compound | Rat | Spinal Cord Transection | Delivery to the injury site | Enhanced axonal regeneration, remyelination, and angiogenesis, leading to improved motor function.[1] |
| Xanthofulvin (SM-216289) | Rat | Spinal Cord Transection | Administration into the lesion site for 4 weeks | Substantially enhanced regeneration and/or preservation of injured axons, robust Schwann cell-mediated myelination, decreased apoptosis, and enhanced angiogenesis, resulting in considerably better functional recovery.[2] |
Unraveling the Mechanisms of Action: A Dual Target Approach
Initially, both this compound and xanthofulvin were identified as inhibitors of Semaphorin3A (Sema3A), a key chemorepulsive molecule that impedes axonal regeneration in the adult nervous system. By blocking the interaction of Sema3A with its receptor, Neuropilin-1, these compounds were thought to overcome a major barrier to nerve repair.
However, recent evidence suggests a more complex mechanism of action. Both this compound and xanthofulvin have been identified as positive allosteric modulators of the succinate receptor 1 (SUCNR1). This G protein-coupled receptor is involved in cellular metabolism and survival. The dual targeting of both the Sema3A and SUCNR1 pathways may contribute to the observed pro-regenerative effects of these compounds.
Dual mechanism of action for this compound and xanthofulvin.
Experimental Protocols: A Closer Look at the Methodologies
To facilitate the replication and further investigation of the effects of these compounds, this section provides detailed protocols for the key experiments cited in the literature.
Sema3A-Induced Growth Cone Collapse Assay
This in vitro assay is crucial for assessing the ability of a compound to inhibit the repulsive guidance molecule Sema3A.
Workflow for the Sema3A-induced growth cone collapse assay.
Detailed Protocol:
-
Neuronal Culture Preparation: Isolate dorsal root ganglia (DRG) from embryonic day 15 (E15) mice and culture them on a suitable substrate (e.g., poly-L-lysine and laminin-coated coverslips).[1]
-
Neurite Outgrowth Induction: Culture the neurons in the presence of a neurotrophic factor, such as Nerve Growth Factor (NGF), to promote the extension of neurites with well-developed growth cones.[1]
-
Compound Incubation: Pre-incubate the cultured neurons with varying concentrations of this compound, xanthofulvin, or a vehicle control for a specified period (e.g., 1 hour).[1]
-
Sema3A Challenge: Add a purified and active form of Sema3A to the culture medium.
-
Incubation and Fixation: Incubate the neurons for a short duration (e.g., 30-60 minutes) to allow for growth cone collapse to occur. Subsequently, fix the cells with a suitable fixative like paraformaldehyde.
-
Staining and Visualization: Stain the actin cytoskeleton of the growth cones using fluorescently labeled phalloidin. Visualize the growth cones using fluorescence microscopy.
-
Quantification: Quantify the percentage of collapsed growth cones for each treatment condition. A collapsed growth cone is typically characterized by the loss of lamellipodia and filopodia.
In Vitro Neurite Outgrowth Assay
This assay is fundamental for assessing the direct effect of compounds on the ability of neurons to extend axons.
Detailed Protocol:
-
Cell Plating: Plate dissociated neurons (e.g., adult trigeminal ganglion neurons) onto coated culture plates.[1]
-
Treatment Application: Treat the neurons with different concentrations of this compound, xanthofulvin, positive controls (e.g., NGF), and a vehicle control.
-
Culture Period: Culture the neurons for a defined period (e.g., 3-4 days) to allow for neurite extension.
-
Imaging: Acquire images of the neurons using phase-contrast or fluorescence microscopy (if using immunocytochemistry for neuronal markers like β-III tubulin).
-
Quantification: Measure neurite length and the percentage of neurite-bearing cells using image analysis software. Sholl analysis can also be performed to assess neurite branching complexity.[1]
In Vivo Spinal Cord Injury (SCI) Model and Functional Assessment
Animal models of SCI are critical for evaluating the therapeutic potential of compounds in a complex biological environment.
Workflow for in vivo spinal cord injury studies.
Detailed Protocol:
-
Animal Model: Adult female Sprague-Dawley rats are commonly used.
-
Surgical Procedure: After anesthesia, a laminectomy is performed to expose the spinal cord at a specific thoracic level. A complete transection of the spinal cord is then made.[2]
-
Compound Administration: The test compound (xanthofulvin/SM-216289) is administered directly to the lesion site, often embedded in a delivery vehicle like a fibrin glue, which is applied to the gap of the transected spinal cord.[2]
-
Post-operative Care: Animals receive appropriate post-operative care, including analgesics, antibiotics, and manual bladder expression.
-
Functional Assessment: Locomotor function is assessed at regular intervals (e.g., weekly) using a standardized scale such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale. This scale evaluates hindlimb movements, coordination, and weight support.[2]
-
Histological Analysis: At the end of the study period, the animals are euthanized, and the spinal cord tissue is harvested. Histological analysis is performed to assess axonal regeneration, myelination, and glial scarring using specific markers.
Conclusion and Future Directions
Both this compound and xanthofulvin have demonstrated significant promise in promoting axonal regeneration in preclinical models. Their dual mechanism of action, targeting both the inhibitory Sema3A pathway and the pro-survival SUCNR1 pathway, makes them particularly compelling candidates for further investigation.
However, the lack of direct comparative studies remains a significant gap in the literature. Future research should focus on head-to-head comparisons of these two compounds in standardized in vitro and in vivo models of axonal regeneration. Such studies will be crucial for determining which, if either, of these molecules holds greater therapeutic potential for treating nerve injuries. Furthermore, a deeper understanding of the downstream signaling events following SUCNR1 activation in the context of axonal growth is warranted. Elucidating the interplay between the Sema3A and SUCNR1 pathways could pave the way for the development of even more potent and specific pro-regenerative therapies.
References
A Comparative Analysis of Vinaxanthone and Other Known PLC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of vinaxanthone with other established Phospholipase C (PLC) inhibitors. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of PLC inhibitors in their studies. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to Phospholipase C and its Inhibition
Phospholipase C (PLC) enzymes are a crucial class of intracellular enzymes that play a pivotal role in signal transduction.[1][2] They catalyze the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[3][4] This signaling cascade is integral to a multitude of cellular processes, including proliferation, differentiation, apoptosis, and motility.[5] Given their central role in cellular signaling, PLC enzymes have emerged as significant therapeutic targets for various diseases.
The inhibition of PLC can modulate these signaling pathways, offering potential therapeutic benefits. A variety of small molecule inhibitors have been identified, each with distinct mechanisms of action and inhibitory profiles. This guide focuses on the comparative analysis of this compound, a potent inhibitor, with other well-characterized PLC inhibitors such as U73122 and edelfosine.
Comparative Performance of PLC Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the reported IC50 values for this compound and other known PLC inhibitors. It is important to note that these values may vary depending on the specific PLC isoform, the substrate used, and the experimental conditions of the assay.
| Inhibitor | Target PLC Source/Isoform | IC50 (µM) | Reference(s) |
| This compound | Rat Brain | 5.4 | [1] |
| Murine Colon 26 Adenocarcinoma | 9.3 | [1] | |
| Murine Fibroblasts NIH3T3 | 44 | [1] | |
| U73122 | General PLC | 1 - 2.1 | [2] |
| Human Platelets (agonist-induced aggregation) | 1 - 5 | [4] | |
| Recombinant Human PLC-β2 | ~6 | [6] | |
| Edelfosine | Fibroblasts and Adenocarcinoma Cells (PI-PLC) | 9.6 | [3] |
Experimental Protocols
Accurate and reproducible assessment of PLC inhibition is critical for comparative studies. Below are detailed methodologies for commonly employed PLC inhibition assays.
Fluorescence-Based High-Throughput Screening (HTS) Assay for PLC Inhibition
This protocol is adapted from a high-throughput assay developed to identify PLC inhibitors using a fluorogenic substrate.[7]
Materials:
-
Purified PLC enzyme (e.g., PLCδ1, PLCγ1, PLCβ3)
-
Fluorogenic PLC substrate (e.g., WH-15)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 70 mM KCl, 3 mM CaCl2, 3 mM EGTA, 2 mM DTT, and 0.04 mg/ml fatty acid-free BSA.
-
Test compounds (inhibitors) dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer containing 2.5% DMSO.
-
Enzyme and Inhibitor Incubation: In a 384-well plate, add 2 µL of the diluted inhibitor solutions to 4 µL of purified PLCδ1 (4 ng) in assay buffer. Incubate the mixture at room temperature for 10-15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 4 µL of the fluorogenic substrate WH-15 (30 µM) to each well.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour.
-
Reaction Termination: Stop the reaction by adding 5 µL of a stop solution (0.2 M EGTA in H2O, pH 10.2).
-
Fluorescence Measurement: Measure the fluorescence intensity on a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 535 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Radioactivity-Based PLC Inhibition Assay
This traditional method measures the generation of radiolabeled inositol phosphates from a radiolabeled substrate.[8]
Materials:
-
Purified PLC enzyme.
-
[3H]-labeled Phosphatidylinositol 4,5-bisphosphate ([3H]PIP2).
-
Assay Buffer: 20 mM HEPES-NaOH (pH 7.0), 100 mM NaCl, 0.5 mM EGTA, 2 mM CaCl2, 2 mM MgCl2, and 0.1% sodium cholate.
-
Test compounds (inhibitors) dissolved in a suitable solvent.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Substrate Preparation: Prepare mixed micelles of [3H]PIP2 and phosphatidylcholine in the assay buffer.
-
Inhibitor and Enzyme Pre-incubation: Pre-incubate the purified PLC enzyme with various concentrations of the test inhibitor in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Start the reaction by adding the [3H]PIP2 substrate mix to the enzyme-inhibitor mixture.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a chloroform/methanol/HCl (100:200:2, v/v/v) mixture. This will partition the aqueous and organic phases.
-
Quantification of [3H]IP3: Collect the aqueous phase containing the radiolabeled inositol phosphates ([3H]IP3). Add a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of [3H]IP3 produced at each inhibitor concentration. Determine the IC50 value as described in the fluorescence-based assay protocol.
Visualizations
Phospholipase C (PLC) Signaling Pathway
The following diagram illustrates the central role of PLC in intracellular signaling cascades.
Caption: The PLC signaling pathway, initiated by agonist binding to a cell surface receptor.
Experimental Workflow for IC50 Determination of PLC Inhibitors
The following diagram outlines the general workflow for determining the IC50 value of a PLC inhibitor.
Caption: A generalized workflow for determining the IC50 of a PLC inhibitor.
Conclusion
This guide provides a comparative overview of this compound and other key PLC inhibitors, supported by quantitative data and detailed experimental protocols. The provided visualizations of the PLC signaling pathway and the experimental workflow for IC50 determination aim to facilitate a deeper understanding of the mechanism of action and evaluation of these important pharmacological tools. While direct comparative studies under identical conditions are limited, the compiled data offers a valuable resource for researchers to select appropriate inhibitors for their specific research needs. It is important to consider that the effectiveness of an inhibitor can be influenced by the specific PLC isoform and the cellular context. Therefore, careful consideration of the experimental system is crucial for the interpretation of results. The well-documented off-target effects of some widely used inhibitors, such as U73122, also highlight the need for careful experimental design and the use of appropriate controls.[6][9]
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. Phospholipase C - Wikipedia [en.wikipedia.org]
- 3. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phospholipase C (PLC) Activity Assay Kit Sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 6. Phospholipase C in Living Cells: Activation, Inhibition, Ca2+ Requirement, and Regulation of M Current - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vinaxanthone and Other Neuroregenerative Compounds for Neuronal Repair
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective therapeutic strategies for neuronal injury and neurodegenerative diseases has led to the investigation of numerous compounds with neuroregenerative potential. This guide provides a comparative analysis of vinaxanthone, a known Semaphorin3A (Sema3A) inhibitor, against other prominent neuroregenerative compounds: SM-345431 (another Sema3A inhibitor), Nerve Growth Factor (NGF, a neurotrophin), and Trichostatin A (TSA, a histone deacetylase inhibitor). This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their efficacy, mechanisms of action, and the experimental evidence supporting their neuroregenerative properties.
Data Presentation: Comparative Efficacy of Neuroregenerative Compounds
The following tables summarize quantitative data from key in vitro experiments, providing a comparative look at the efficacy of this compound and its counterparts in promoting neurite outgrowth and offering neuroprotection.
Table 1: Efficacy in Promoting Neurite Outgrowth
| Compound | Cell Type | Concentration | % Increase in Neurite Outgrowth (relative to control) | Key Findings |
| This compound | Adult Trigeminal Ganglion (TG) Neurons | 0.25 µg/mL | Similar to control | Lower doses show no significant increase in neurite formation.[1] |
| Adult Trigeminal Ganglion (TG) Neurons | ≥ 0.5 µg/mL | Inhibition observed | Higher concentrations inhibit the formation of long neurites.[1] | |
| SM-345431 | Mouse Corneal Explants | 0.1 mg/mL (subconjunctival) | Significantly greater than control | Promoted a robust network of regenerating nerves in a keratoplasty model.[2][3] |
| Nerve Growth Factor (NGF) | PC12 Cells | 50 ng/mL | ~60% of cells differentiated with long neurites | A well-established promoter of neurite outgrowth and neuronal differentiation. |
| Trichostatin A (TSA) | Cortical Neurons | 400 nM | Not directly quantified as % increase | Promotes neuronal outgrowth and growth cone remodeling. |
Table 2: Neuroprotective Effects and Other Relevant In Vitro Data
| Compound | Assay | Cell Type | Concentration | Outcome |
| This compound | Growth Cone Collapse Assay | Embryonic Dorsal Root Ganglion (DRG) Neurons | 0.1 µg/mL | Inhibits Sema3A-induced growth cone collapse.[1][4] |
| SM-345431 | Corneal Sensitivity Test (in vivo) | Mouse Model of Corneal Transplantation | 0.1 mg/mL (subconjunctival) | Significant improvement in corneal sensitivity.[2][3] |
| Nerve Growth Factor (NGF) | Cell Survival Assay | Various Neuronal Cell Lines | Varies | Promotes survival of sympathetic and sensory neurons. |
| Trichostatin A (TSA) | Neuroprotection Assay (LPS-induced injury) | Neonatal Mouse Brain | 1, 5, 10 mg/kg | Dose-dependently increased H4 acetylation, indicating neuroprotective potential. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Neurite Outgrowth Assay for this compound and SM-345431 in DRG Neurons
-
Cell Culture: Dorsal Root Ganglia (DRGs) are dissected from E15 mouse embryos and dissociated into single cells. Neurons are plated on coverslips pre-coated with poly-L-lysine and laminin.
-
Media: Cells are cultured in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin. For initial neurite extension, Nerve Growth Factor (NGF) is added at a concentration of 50 ng/mL.
-
Compound Treatment: After 24 hours, the media is replaced with fresh media containing varying concentrations of this compound or SM-345431. A negative control (vehicle) and a positive control (Sema3A) are included. For inhibition assays, neurons are pre-incubated with the compound for 1 hour before the addition of Sema3A.
-
Quantification: After 48-72 hours of treatment, cells are fixed and immunostained for neuronal markers (e.g., βIII-tubulin). The length of the longest neurite for each neuron is measured using imaging software. The percentage of neurons with neurites longer than their cell body diameter is also determined.
Neurite Outgrowth Assay for NGF in PC12 Cells
-
Cell Culture: PC12 cells are maintained in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum. For experiments, cells are plated on collagen-coated dishes.
-
Differentiation: To induce differentiation, the growth medium is replaced with a low-serum medium (e.g., 1% horse serum) containing the desired concentration of NGF (typically 50-100 ng/mL).
-
Quantification: Neurite outgrowth is typically assessed after 48-72 hours. A cell is considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body. The percentage of differentiated cells is calculated from multiple random fields of view.
Neuroprotection and Neurite Outgrowth Assay for Trichostatin A in Cortical Neurons
-
Cell Culture: Primary cortical neurons are isolated from embryonic rat brains and plated on poly-D-lysine coated plates in Neurobasal medium with B-27 supplement.
-
Compound Treatment: After a period of stabilization in culture (e.g., 4-5 days), neurons are treated with various concentrations of Trichostatin A (TSA). To assess neuroprotection, an excitotoxic or oxidative stress-inducing agent (e.g., glutamate or H₂O₂) is added with or without TSA.
-
Quantification: For neuroprotection, cell viability is measured using assays such as MTT or LDH release. For neurite outgrowth, neurons are fixed and stained for markers like MAP2 or Tau, and neurite length and branching are quantified using high-content imaging systems.
Signaling Pathways and Mechanisms of Action
The neuroregenerative effects of these compounds are mediated by distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
This compound and SM-345431: Inhibition of the Sema3A Signaling Pathway
This compound and SM-345431 act as inhibitors of Semaphorin3A (Sema3A), a repulsive guidance cue that hinders axonal regeneration. By blocking the Sema3A pathway, these compounds prevent growth cone collapse and promote a more permissive environment for neurite extension.
Caption: Inhibition of the Sema3A signaling cascade by this compound/SM-345431.
Nerve Growth Factor (NGF): Activation of Pro-survival and Growth Pathways
NGF promotes neuronal survival and neurite outgrowth by binding to its receptors, TrkA and p75NTR, which activates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.
Caption: NGF signaling through TrkA and p75NTR receptors.
Trichostatin A (TSA): Epigenetic Modulation for Neuroregeneration
TSA is a histone deacetylase (HDAC) inhibitor that promotes a more open chromatin structure, leading to the increased transcription of genes involved in neuronal survival and growth.
Caption: Mechanism of action of Trichostatin A (TSA) via HDAC inhibition.
Conclusion
This guide provides a comparative framework for evaluating the efficacy of this compound against other neuroregenerative compounds. While this compound and SM-345431 show promise as targeted inhibitors of the repulsive Sema3A pathway, their efficacy in promoting extensive neurite outgrowth in all neuronal types requires further investigation. In contrast, NGF remains a potent and well-characterized neurotrophin that robustly stimulates neuronal survival and neurite extension through established receptor tyrosine kinase signaling. Trichostatin A represents a different therapeutic approach, targeting the epigenetic landscape to broadly upregulate a suite of pro-regenerative genes.
The choice of a therapeutic candidate will ultimately depend on the specific context of the neuronal injury or disease. For conditions where Sema3A is a known pathological inhibitor of regeneration, targeted inhibitors like this compound may be highly effective. In cases of broad neuronal loss, the potent survival and growth-promoting effects of neurotrophins like NGF may be more beneficial. Epigenetic modulators such as TSA offer a powerful but less targeted approach that could be advantageous in complex multifactorial neurodegenerative disorders. Further head-to-head comparative studies under standardized experimental conditions are warranted to more definitively delineate the relative potencies and therapeutic windows of these promising neuroregenerative compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The Semaphorin 3A Inhibitor SM-345431 Accelerates Peripheral Nerve Regeneration and Sensitivity in a Murine Corneal Transplantation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The semaphorin 3A inhibitor SM-345431 accelerates peripheral nerve regeneration and sensitivity in a murine corneal transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Confirming Vinaxanthone's On-Target Effects: A Comparative Guide Using Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the on-target effects of vinaxanthone, a known Semaphorin3A (Sema3A) inhibitor, with a focus on the use of genetic knockout models. We present supporting experimental data, detailed protocols for key assays, and a comparison with alternative validation approaches.
Executive Summary
This compound has been identified as a potent inhibitor of Sema3A, a key signaling molecule in neuronal guidance and immune regulation.[1][2] While biochemical and cell-based assays have demonstrated its inhibitory activity, genetic knockout models provide the most definitive evidence for its on-target effects. This guide will compare the use of Sema3A knockout models with traditional pharmacological approaches, providing the necessary protocols and data presentation formats to aid researchers in designing robust target validation studies.
Data Presentation: On-Target vs. Off-Target Effects
To quantitatively assess the on-target efficacy of this compound, a comparison of its effects in wild-type versus target-knockout models is essential. The following table summarizes expected outcomes from key experiments.
| Experiment | Wild-Type (WT) Cells/Animals | Sema3A Knockout (KO) Cells/Animals | Alternative Target (e.g., PLC) KO Cells/Animals | Interpretation of On-Target Effect |
| Growth Cone Collapse Assay | Sema3A induces collapse; this compound rescues collapse.[3] | No Sema3A-induced collapse. | Sema3A induces collapse; this compound rescues collapse. | This compound's rescue effect is absent in Sema3A KO, confirming Sema3A as the target for this phenotype. |
| Neurite Outgrowth Assay | Sema3A inhibits outgrowth; this compound promotes outgrowth in the presence of Sema3A.[4] | Basal neurite outgrowth is altered; no further inhibition by Sema3A.[4] | Sema3A inhibits outgrowth; this compound promotes outgrowth. | The pro-outgrowth effect of this compound is occluded in Sema3A KO cells. |
| In Vivo Neuronal Regeneration Model | Injury leads to poor regeneration; this compound treatment improves regeneration. | Potentially altered baseline regeneration; this compound has no additional effect. | Injury leads to poor regeneration; this compound treatment improves regeneration. | The therapeutic benefit of this compound is lost in Sema3A KO animals. |
Mandatory Visualizations
Signaling Pathway of Sema3A and this compound's Proposed Action
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.knaw.nl [pure.knaw.nl]
A Comparative Guide to the Neuroprotective Effects of Vinaxanthone and Nerve Growth Factor (NGF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of vinaxanthone, a xanthone derivative known for its inhibition of Semaphorin3A, and Nerve Growth Factor (NGF), a well-established neurotrophin crucial for neuronal survival and differentiation. While direct comparative studies are limited, this document synthesizes available experimental data to contrast their mechanisms of action, signaling pathways, and potential therapeutic applications in neuroprotection.
Quantitative Data Summary
Direct head-to-head quantitative comparisons of the neuroprotective efficacy of this compound and NGF are not extensively available in peer-reviewed literature. The following table summarizes key quantitative parameters gathered from separate in vitro studies. It is crucial to note that these values were determined under different experimental conditions and should be interpreted with caution.
| Parameter | This compound | Nerve Growth Factor (NGF) | Source |
| Primary Target | Semaphorin3A (Sema3A) | Tropomyosin receptor kinase A (TrkA) | [1],[2] |
| Potency (IC50/EC50) | IC50: 0.1-0.2 µM (for Sema3A inhibition) | EC50: ~50 ng/mL (for neurite outgrowth in PC12 cells) | [1],[3] |
| Effective Concentration | 0.1-1 µM (in vitro cell-based assays) | 50-100 ng/mL (for PC12 cell differentiation) | [1],[4],[5] |
| Observed In Vitro Effects | - Inhibits Sema3A-induced growth cone collapse- Promotes peripheral nerve regeneration- Can inhibit neurite growth at concentrations >0.5 µg/mL | - Promotes neuronal survival and differentiation- Induces neurite outgrowth- Activates pro-survival signaling cascades | [6],[7],[8] |
Mechanisms of Action and Signaling Pathways
This compound: An Indirect Approach to Neuroprotection
This compound's neuroprotective effects are primarily attributed to its role as a potent inhibitor of Semaphorin3A (Sema3A).[1] Sema3A is a chemorepulsive guidance protein that is upregulated after neuronal injury and inhibits axonal regeneration. By blocking the interaction of Sema3A with its receptor, neuropilin-1, this compound mitigates the inhibitory signals that prevent nerve repair.[9]
The proposed signaling pathway for this compound's action involves the disinhibition of axonal growth. In the presence of neuronal injury, Sema3A would typically activate a signaling cascade leading to growth cone collapse and inhibition of neurite extension. This compound, by binding to Sema3A, prevents this cascade from initiating, thereby creating a more permissive environment for neuronal regeneration. However, it is important to note that at concentrations above its IC50, this compound has been observed to have off-target effects, including the inhibition of neurite growth induced by NGF.[6][7]
Nerve Growth Factor (NGF): A Direct Trophic Effect
NGF is a neurotrophic factor that directly supports the growth, maintenance, and survival of neurons.[10] Its mechanism of action is initiated by binding to the high-affinity Tropomyosin receptor kinase A (TrkA).[2][11] This binding event triggers the dimerization and autophosphorylation of TrkA, which then serves as a docking site for various adaptor proteins.
The activation of TrkA initiates two major downstream signaling cascades that are crucial for neuroprotection:
-
PI3K/Akt Pathway: This pathway is primarily responsible for promoting cell survival by inhibiting apoptotic proteins.
-
MAPK/ERK Pathway: This cascade is involved in neurite outgrowth and neuronal differentiation.[12]
The sustained activation of these pathways by NGF is fundamental to its neuroprotective and regenerative effects.
Experimental Protocols
As direct comparative studies are lacking, a proposed experimental workflow to objectively compare the neuroprotective effects of this compound and NGF is presented below. The rat pheochromocytoma cell line, PC12, is a suitable model as it differentiates into neuron-like cells in response to NGF and is widely used in neuroprotection assays.[13][14]
Proposed Experimental Workflow
Detailed Methodologies
A. Cell Viability (MTT) Assay [15][16][17][18][19]
-
Cell Plating: Seed PC12 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
Induction of Injury: Introduce a neurotoxic insult (e.g., 100 µM 6-hydroxydopamine (6-OHDA) or serum deprivation) to all wells except the untreated control group.
-
Treatment: Concurrently, treat the cells with either vehicle control, NGF (50 ng/mL), or this compound (at various concentrations, e.g., 0.1 µM and 1 µM).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
B. Apoptosis (Caspase-3 Activity) Assay [20][21][22][23]
-
Cell Culture and Treatment: Follow steps 1-4 from the MTT assay protocol in a 96-well plate suitable for luminescence.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Cell Lysis and Signal Generation: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently on a plate shaker for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3 activity.
C. Neurite Outgrowth Assay [4][24][25][26][27]
-
Cell Plating: Seed PC12 cells at a low density (5 x 103 cells/well) on collagen-coated 24-well plates.
-
Differentiation and Treatment: Replace the medium with a low-serum differentiation medium containing either vehicle control, NGF (50 ng/mL), or this compound (various concentrations).
-
Incubation: Culture the cells for 3-5 days, replacing the medium every 2 days with fresh treatment solutions.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain for a neuronal marker such as βIII-tubulin.
-
Imaging and Analysis: Acquire images using a microscope. Quantify neurite outgrowth by measuring the percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter) and the average length of the longest neurite per cell using image analysis software.
Conclusion
This compound and NGF represent two distinct strategies for promoting neuroprotection. NGF acts as a direct neurotrophic factor, activating well-defined pro-survival and growth pathways through its TrkA receptor. Its effects are potent but may be limited by the expression of TrkA on target neurons and challenges with delivery across the blood-brain barrier.
This compound, on the other hand, offers an indirect neuroprotective mechanism by inhibiting the "stop" signal, Sema3A, which is prevalent in the injured nervous system. This approach may be broadly applicable in scenarios where axonal regeneration is hindered. However, the potential for off-target effects at higher concentrations warrants careful dose-response studies.
The provided experimental workflow offers a robust framework for a direct, quantitative comparison of these two compounds. Such studies are essential to elucidate the relative efficacy and optimal therapeutic contexts for this compound and NGF in the development of novel treatments for neurodegenerative diseases and nerve injury.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nerve growth factor stimulates the concentration of TrkA within lipid rafts and extracellular signal-regulated kinase activation through c-Cbl-associated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of NGF-dependent neuronal differentiation of PC-12 cells by means of neurofilament-L mRNA expression and neuronal outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nerve growth factor induces neurite outgrowth of PC12 cells by promoting Gβγ-microtubule interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nerve growth factor-induced neurite outgrowth in PC12 cells involves the coordinate induction of microtubule assembly and assembly-promoting factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NGF‐Dependent Activation of TrkA Pathway: A Mechanism for the Neuroprotective Effect of Troxerutin in D‐Galactose‐Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nerve Growth Factor Activation of the Extracellular Signal-Regulated Kinase Pathway Is Modulated by Ca2+ and Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 4.3. Determination of Cell Viability and Neuroprotection Potential by MTT Assay [bio-protocol.org]
- 16. MTT assay for neuroprotection [bio-protocol.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 21. mpbio.com [mpbio.com]
- 22. abcam.com [abcam.com]
- 23. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 24. PC12 neurite outgrowth and survival assays [bio-protocol.org]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jdc.jefferson.edu [jdc.jefferson.edu]
Navigating the Therapeutic Potential of Vinaxanthone: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of vinaxanthone's therapeutic window as established in preclinical models. While direct in vivo toxicology and pharmacokinetic data for this compound are limited in publicly available literature, this document synthesizes the existing in vitro data, compares it with a closely related analogue, Xanthofulvin, and introduces an alternative anti-Semaphorin3A (Sema3A) modality, the monoclonal antibody F11, to provide a broader context for preclinical validation.
Executive Summary
This compound, a potent inhibitor of Semaphorin3A (Sema3A), shows promise in preclinical models, primarily in the context of neuronal regeneration. Its therapeutic window, the crucial balance between efficacy and toxicity, is a key parameter for its clinical translation. This guide presents the available data to aid researchers in designing further preclinical studies.
Data Presentation: In Vitro Efficacy and Off-Target Effects
The following table summarizes the key in vitro data for this compound and its analogue, Xanthofulvin. This data provides a foundational understanding of their potency and potential therapeutic range at the cellular level.
| Compound | Target | Assay | IC50 | Off-Target Effects Noted | Cell Models |
| This compound | Sema3A | Growth Cone Collapse | ~0.1 µg/mL | Inhibition of neurite sprouting and elongation at ≥ 0.5 µg/mL | Embryonic Dorsal Root Ganglia (DRG) Neurons, Adult Trigeminal Ganglia (TG) Neurons |
| Phospholipase C (PLC) | Enzyme Inhibition | 5.4 µM (rat brain), 9.3 µM (murine colon 26 adenocarcinoma) | - | Rat brain tissue, Murine Colon 26 Adenocarcinoma cells, NIH3T3 fibroblasts | |
| Xanthofulvin | Sema3A | Growth Cone Collapse | 0.09 µg/mL | - | Chick Dorsal Root Ganglia (DRG) Neurons |
Comparative Analysis with an Alternative Modality: Anti-Sema3A Antibody (F11)
To provide a broader perspective on targeting Sema3A, the following table includes data on the preclinical efficacy of a monoclonal antibody, F11, in a cancer model. This highlights the potential for different therapeutic strategies and provides an example of in vivo efficacy data that is currently lacking for this compound.
| Therapeutic | Target | Preclinical Model | Dosing Regimen | Efficacy |
| F11 (mAb) | Sema3A | Glioblastoma Patient-Derived Xenograft (PDX) in mice | 5 mg/kg, twice a week | 30% decrease in tumor size after 30 days[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are protocols relevant to the assessment of this compound's therapeutic window.
In Vitro Growth Cone Collapse Assay
This assay is fundamental to determining the on-target efficacy of Sema3A inhibitors.
-
Cell Culture: Culture embryonic day 15 (E15) mouse dorsal root ganglia (DRG) neurons on laminin-coated plates in neurobasal medium supplemented with B27 and L-glutamine.
-
Treatment: After 24 hours, pre-incubate the neurons with varying concentrations of this compound (e.g., 0.01 µg/mL to 10 µg/mL) for 1 hour.
-
Sema3A Challenge: Add a fixed concentration of Sema3A (e.g., 1 ng/mL) to the cultures and incubate for 30 minutes.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with phalloidin to visualize the actin cytoskeleton of the growth cones.
-
Analysis: Quantify the percentage of collapsed growth cones (defined by a lack of lamellipodia and filopodia) for each concentration of this compound to determine the IC50.
In Vitro Neurite Outgrowth Assay
This assay helps to identify off-target effects on neuronal development.
-
Cell Culture: Culture adult trigeminal ganglia (TG) neurons in a suitable growth medium.
-
Treatment: Treat the neurons with a dose range of this compound (e.g., 0.1 µg/mL to 5 µg/mL).
-
Incubation: Incubate the cells for 48-72 hours.
-
Imaging and Analysis: Capture images of the neurons and measure the length of the longest neurite for each neuron. Compare the neurite lengths across different concentrations to identify inhibitory effects.
In Vivo Administration Protocols (Murine Models)
The following are general protocols for administration routes that have been used for Sema3A inhibitors in preclinical studies.
Subconjunctival Injection:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Preparation: Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline).
-
Injection: Using a 33-gauge needle, gently lift the conjunctiva and inject a small volume (e.g., 2-5 µL) of the this compound solution into the subconjunctival space.
-
Post-operative Care: Apply a topical antibiotic to the eye and monitor the animal for any signs of distress.
Intraperitoneal (IP) Injection:
-
Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Identify the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection: Using a 25-27 gauge needle, insert the needle at a 15-20 degree angle and inject the this compound solution.
-
Monitoring: Observe the animal for any adverse reactions following the injection.
Mandatory Visualizations
Signaling Pathway
References
independent verification of published vinaxanthone research findings
An Independent Review of Vinaxanthone's Bioactivity as a Semaphorin 3A Inhibitor
For researchers and professionals in drug development, the independent verification of published findings is critical for advancing therapeutic candidates. This guide provides a comparative analysis of this compound, a known inhibitor of Semaphorin 3A (Sema3A), against its structural analog, xanthofulvin. The data presented is collated from published research to offer an objective overview of its performance, supported by detailed experimental methodologies and visual representations of its mechanism of action.
Comparative Analysis of Sema3A Inhibitors
This compound and xanthofulvin are both fungal metabolites identified as potent inhibitors of Semaphorin 3A, a key protein involved in axonal guidance and a therapeutic target for neural regeneration.[1][2][3] The primary mechanism of these inhibitors is the disruption of Sema3A's binding to its receptor, Neuropilin-1 (NRP1).[1][4] Quantitative data from in vitro assays demonstrate their comparable efficacy in preventing Sema3A-induced growth cone collapse in embryonic neurons.
| Compound | Alternative Name(s) | IC50 (Growth Cone Collapse Assay) | Source Organism |
| This compound | SM-345431 | ~ 0.1 µg/mL (~0.16 - 0.2 µM)[5] | Penicillium sp.[4] |
| Xanthofulvin | SM-216289 | 0.09 µg/mL (~0.16 µM)[1][2] | Penicillium sp.[1][2] |
Note: IC50 values represent the half-maximal inhibitory concentration required to prevent Sema3A-induced growth cone collapse in dorsal root ganglion (DRG) neurons.
While this compound effectively inhibits Sema3A in embryonic neurons, it is noteworthy that at concentrations above its IC50 (≥0.5 µg/mL), it can exhibit off-target effects, including the inhibition of neurite growth in adult neurons.[6][7]
Signaling Pathway and Mechanism of Action
Semaphorin 3A acts as a repulsive guidance cue by binding to its co-receptor Neuropilin-1 (NRP1) on the neuronal growth cone. This interaction triggers a downstream signaling cascade that leads to the collapse of the actin cytoskeleton and axon repulsion. This compound exerts its effect by directly interfering with the Sema3A-NRP1 interaction, thus blocking the repulsive signal and allowing for continued neuronal growth.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the activity of this compound.
Growth Cone Collapse Assay
This assay is the primary method for quantifying the inhibitory effect of compounds on Sema3A's repulsive activity.
Objective: To determine the concentration of this compound required to inhibit Sema3A-induced axonal growth cone collapse in embryonic neurons.
Methodology:
-
Neuron Isolation: Dorsal root ganglia (DRG) are dissected from E15 mouse or chick embryos and dissociated into single cells.[6][8]
-
Cell Culture: Neurons are plated on a substrate-coated (e.g., poly-L-lysine and laminin) culture dish and cultured for 24 hours in a neurobasal medium supplemented with Nerve Growth Factor (NGF) to promote neurite extension.[6]
-
Inhibitor Pre-incubation: The cultured neurons are pre-incubated with varying concentrations of this compound (or vehicle control) for 1 hour at 37°C.[8]
-
Sema3A Stimulation: Recombinant Sema3A protein is added to the culture medium to a final concentration known to induce collapse (e.g., 50 ng/mL) and incubated for 30-60 minutes.[6]
-
Fixation and Staining: Cells are fixed with paraformaldehyde and stained with phalloidin to visualize the F-actin cytoskeleton of the growth cones.
-
Analysis: Growth cones are observed via fluorescence microscopy. A growth cone is considered "collapsed" if it lacks lamellipodia and has filopodia that are bundled or absent. The percentage of collapsed growth cones is quantified for each concentration of this compound, and the IC50 value is calculated.[8]
Neurite Outgrowth Assay
This assay assesses the effect of this compound on the ability of neurons to extend neurites, particularly in the presence of growth-promoting or growth-inhibiting factors.
Objective: To evaluate the impact of this compound on neurite formation and elongation in adult neurons.
Methodology:
-
Neuron Isolation: Trigeminal ganglia (TG) are isolated from adult mice (e.g., 3-4 week old thy1-YFP mice for fluorescent visualization).[6]
-
Cell Culture: Dissociated TG neurons are seeded on coated glass-bottom dishes in a supplemented neurobasal medium and allowed to attach for 2 hours.[6]
-
Treatment Application: Two main treatment paradigms can be used:
-
Pre-treatment: Neurons are incubated with this compound for 1 hour before the addition of a growth factor like NGF (50 ng/mL) or Sema3A (50 ng/mL).[9]
-
Post-treatment: Neurons are first treated with NGF or Sema3A for 24 hours to allow neurite growth, after which the medium is replaced with one containing this compound.[9]
-
-
Incubation and Imaging: Neurons are cultured for an extended period (e.g., 48 to 72 hours). Images are captured at multiple time points to monitor neurite growth.
-
Analysis: Neurite growth is quantified by measuring the percentage of neurons bearing neurites, the total length of neurites, and the complexity of branching. This is often done using specialized software like Neurolucida.[6]
References
- 1. In vitro and in vivo characterization of a novel semaphorin 3A inhibitor, SM-216289 or xanthofulvin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthofulvin, a novel semaphorin inhibitor produced by a strain of Penicillium [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Semaphorin 3A Inhibitor SM-345431 Accelerates Peripheral Nerve Regeneration and Sensitivity in a Murine Corneal Transplantation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Vinaxanthone: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of Vinaxanthone, a potent and selective semaphorin3A inhibitor used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental protection, reflecting our commitment to responsible chemical handling beyond the point of sale.
Immediate Safety and Hazard Information
This compound presents specific hazards that must be understood before handling or disposal. According to its Safety Data Sheet (SDS), the compound is classified with acute oral toxicity and is very toxic to aquatic life with long-lasting effects.[1]
Key Hazard Data Summary
All personnel handling this compound waste must be familiar with its hazard profile. The following table summarizes the key quantitative data from the Global Harmonized System (GHS) classification.
| Hazard Classification | GHS Category | Hazard Statement | Precautionary Statement (Disposal) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | P301 + P312, P330 |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. | P273, P391 |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | P273, P391 |
| Disposal Guideline | - | - | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Standard Operating Procedure for this compound Disposal
This step-by-step protocol outlines the required procedures for disposing of all forms of this compound waste. This includes pure (bulk) compound, solutions, and trace-contaminated materials.
Experimental Protocols: This section is not applicable as disposal is a procedural protocol, not an experimental one.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling any this compound waste, ensure the following PPE is worn:
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
Step 2: Identify and Segregate this compound Waste Streams Proper segregation is crucial to prevent accidental environmental release and to comply with hazardous waste regulations. Do not mix this compound waste with non-hazardous laboratory trash.
Step 3: Containment and Labeling
-
Bulk this compound (Unused/Expired Powder):
-
Keep the compound in its original, clearly labeled container where possible.
-
If transferring is necessary, use a new, clean, and chemically compatible container with a secure screw-top lid.
-
Affix a "Hazardous Waste" label to the container, clearly identifying the contents as "this compound."
-
-
This compound Solutions (Aqueous or Solvent-Based):
-
CRITICAL: Do not dispose of this compound solutions down the drain. This is a direct violation of environmental safety protocols due to its high aquatic toxicity.[1]
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container (e.g., a designated carboy).
-
Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and the estimated concentration of this compound.
-
-
Trace-Contaminated Waste (Sharps and Non-Sharps):
-
Non-Sharps (Gloves, Weigh Boats, Wipes, Vials): Place all items with trace contamination into a dedicated, sealed plastic bag or a lined container. This container must be labeled "Hazardous Waste" with "this compound-Contaminated Debris."
-
Sharps (Needles, Contaminated Glassware): Dispose of any sharps that have come into contact with this compound in a designated, puncture-proof sharps container that is specifically marked for cytotoxic or hazardous chemical waste, in accordance with institutional guidelines.[2]
-
Step 4: Temporary Storage Store all sealed and labeled this compound waste containers in a designated, secure hazardous waste accumulation area. This area should be cool, well-ventilated, and away from incompatible materials such as strong acids, alkalis, or oxidizing agents.[1]
Step 5: Final Disposal Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor.[1] This is the only approved final disposal route.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: this compound Waste Disposal Decision Workflow.
References
Essential Safety and Logistical Information for Handling Vinaxanthone
For researchers, scientists, and drug development professionals working with Vinaxanthone, a potent inhibitor of Semaphorin3A, Phospholipase C, and FabI, stringent adherence to safety protocols is paramount to ensure personal and environmental protection.[1] This document provides immediate and essential guidance on the personal protective equipment (PPE), handling procedures, and disposal plans for this compound.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are commonly used for incidental contact. For extended contact or when cleaning spills, consider thicker, reusable gloves. Double gloving is recommended when handling stock solutions or performing procedures with a higher risk of splashing. |
| Body Protection | Laboratory coat | A standard lab coat should be worn and kept buttoned. For procedures with a significant splash potential, a chemical-resistant apron over the lab coat is advised. |
| Eye Protection | Safety glasses with side shields | Must be worn at all times in the laboratory where this compound is handled. |
| Face Protection | Face shield | To be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing, such as when preparing stock solutions or handling larger volumes. |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust or aerosols.[2] If these conditions cannot be met, a risk assessment should be performed to determine if respiratory protection is necessary. |
Operational Handling and Storage
Safe Handling:
-
Avoid all direct contact with the skin, eyes, and clothing.[2]
-
Do not inhale dust or aerosols.[2]
-
All work with powdered this compound or solutions should be performed in a designated area, such as a chemical fume hood, to minimize exposure.[2]
-
After handling, wash hands and any exposed skin thoroughly.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]
Storage:
-
Store this compound powder in a tightly sealed container in a cool, well-ventilated area at -20°C.[2]
-
Stock solutions of this compound are typically prepared in DMSO and should be stored at -80°C for long-term stability.[3]
-
Keep away from direct sunlight and sources of ignition.[2]
-
Store separately from strong acids/alkalis and strong oxidizing/reducing agents.[2]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Containerization:
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound should be placed in a designated, puncture-resistant, red sharps container labeled "Cytotoxic Waste".
-
Non-Sharps Solid Waste: Contaminated personal protective equipment (gloves, lab coats), absorbent pads, and other solid materials should be disposed of in a yellow waste bag placed within a rigid, leak-proof container with a purple lid, clearly labeled "Cytotoxic Waste".[4]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Organic solvent waste should be collected separately in an appropriate solvent waste container.
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste and not poured down the drain.
Disposal Procedure: All this compound waste must be disposed of through an approved hazardous waste disposal program. Follow your institution's specific guidelines for the collection and pickup of chemical waste.
Experimental Protocols
Key Experiment: Neurite Outgrowth Inhibition Assay
This assay is a fundamental method to determine the biological activity of this compound as an inhibitor of Semaphorin3A-induced growth cone collapse.
Objective: To quantify the inhibitory effect of this compound on Sema3A-mediated neurite repulsion in cultured neurons.
Materials:
-
Primary neurons (e.g., embryonic mouse Dorsal Root Ganglion (DRG) neurons)
-
Cell culture medium and supplements
-
Nerve Growth Factor (NGF)
-
Semaphorin3A (Sema3A)
-
This compound
-
Phalloidin-TRITC (for actin staining)
-
Fluorescence microscope
Methodology:
-
Cell Culture: Isolate and culture embryonic DRG neurons on a suitable substrate.
-
Neurite Stimulation: Treat the cultured neurons with NGF to induce robust neurite outgrowth.
-
This compound Pre-incubation: Pre-incubate the neurons with varying concentrations of this compound for 1 hour.[4]
-
Sema3A Treatment: Add Sema3A to the culture medium to induce growth cone collapse.
-
Fixation and Staining: After a short incubation period with Sema3A, fix the neurons and stain the actin cytoskeleton with Phalloidin-TRITC to visualize the morphology of the growth cones.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of collapsed growth cones in each treatment group. A collapsed growth cone is typically identified by the absence of lamellipodia and filopodia.
Data Presentation:
| Treatment Group | This compound Concentration (µg/mL) | Sema3A Concentration (ng/mL) | % Growth Cone Collapse (Example Data) |
| Control | 0 | 0 | 10% |
| Sema3A only | 0 | 50 | 60% |
| This compound + Sema3A | 0.1 | 50 | 15% |
| This compound + Sema3A | 0.5 | 50 | 12% |
| This compound only | 0.5 | 0 | 11% |
Visualizations
The following diagrams illustrate the key experimental workflow and the proposed signaling pathway of this compound's action.
Caption: Workflow for the Neurite Outgrowth Inhibition Assay.
Caption: this compound inhibits the Sema3A signaling pathway.
References
- 1. Semaphorin 3A Elicits Stage-Dependent Collapse, Turning, and Branching in Xenopus Retinal Growth Cones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differing Semaphorin 3A Concentrations Trigger Distinct Signaling Mechanisms in Growth Cone Collapse | Journal of Neuroscience [jneurosci.org]
- 3. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
